Technical Documentation Center

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride
  • CAS: 1415303-39-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Properties and Characterization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

Abstract (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a chiral primary amine salt of significant interest in pharmaceutical development, often utilized as a key intermediate in the synthesis of active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a chiral primary amine salt of significant interest in pharmaceutical development, often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stereospecificity and structural integrity are critical quality attributes that necessitate a comprehensive and rigorous characterization approach. This guide provides an in-depth exploration of the structural and physicochemical properties of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. We delve into advanced analytical methodologies, including single-crystal X-ray diffraction (presented as a predictive model based on analogous structures), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis techniques. For each method, we provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols and data interpretation strategies, designed to equip researchers, scientists, and drug development professionals with the essential knowledge for robust characterization of this and similar chiral molecules.

Introduction: The Significance of Chiral Purity and Structural Elucidation

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity and structural fidelity of chiral intermediates like (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is paramount. This technical guide serves as a comprehensive resource, outlining the critical analytical techniques required to fully characterize this important building block. Our approach is rooted in the principles of scientific integrity, providing not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

Crystallographic Analysis: Unveiling the Three-Dimensional Architecture

The definitive method for determining the absolute configuration and solid-state conformation of a crystalline material is single-crystal X-ray diffraction (SCXRD). While a published crystal structure for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is not currently available in open literature, we present a predictive model based on the common packing motifs observed in chiral benzylic amine hydrochlorides. These structures are often characterized by the formation of hydrogen-bonded networks between the ammonium group and the chloride anion, leading to well-defined, ordered crystalline lattices.

Predicted Crystallographic Properties

Based on analyses of structurally similar chiral amine hydrochlorides, a likely crystal system for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is orthorhombic, with the chiral space group P2₁2₁2₁. This non-centrosymmetric space group is common for chiral molecules and allows for the packing of a single enantiomer.

Table 1: Predicted Crystallographic Data for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

ParameterPredicted Value
Chemical FormulaC₁₂H₂₀ClN
Formula Weight213.75 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5 (± 0.5)
b (Å)10.2 (± 0.5)
c (Å)15.8 (± 0.5)
α, β, γ (°)90, 90, 90
Volume (ų)1369 (± 100)
Z4
Density (calculated) (g/cm³)1.03 (± 0.05)
Hydrogen BondingN-H···Cl interactions
Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the steps for obtaining and analyzing a single crystal of a small molecule hydrochloride salt.

  • Crystal Growth:

    • Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and diethyl ether, or isopropanol).

    • Employ slow evaporation of the solvent in a loosely capped vial at room temperature.

    • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).

    • Carefully inspect the resulting crystals under a polarized light microscope to select a single, well-formed crystal with sharp edges and no visible defects.

  • Data Collection:

    • Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, anisotropic displacement parameters, and, for chiral structures, the Flack parameter to confirm the absolute configuration.

Visualization of the Crystallographic Workflow

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection mounting Mounting crystal_selection->mounting Selected Crystal data_acq Data Acquisition mounting->data_acq data_proc Data Processing data_acq->data_proc Raw Data structure_sol Structure Solution data_proc->structure_sol refinement Refinement structure_sol->refinement validation Validation & Reporting refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic Characterization: Probing the Molecular Structure

Spectroscopic techniques provide invaluable information about the chemical environment of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, ¹H and ¹³C NMR are essential for confirming its identity and purity.

Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.28s9H-C(CH₃)₃
1.55d3H-CH(CH₃)NH₃⁺
4.35q1H-CH(CH₃)NH₃⁺
7.45d2HAromatic CH (ortho to t-Bu)
7.55d2HAromatic CH (meta to t-Bu)
8.60 (broad)s3H-NH₃⁺

Table 3: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm)Assignment
21.5-CH(CH₃)NH₃⁺
31.0-C(CH₃)₃
34.5-C(CH₃)₃
50.0-CH(CH₃)NH₃⁺
126.0Aromatic CH
127.5Aromatic CH
136.0Aromatic C (ipso to CH)
151.0Aromatic C (ipso to t-Bu)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of protons and carbons.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, the key vibrational modes are those of the ammonium group, the aromatic ring, and the alkyl groups.[1]

Table 4: Predicted FTIR (ATR) Data

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800 (broad)StrongN-H stretching of the ammonium group (-NH₃⁺)
2965StrongC-H stretching (aliphatic)
1610MediumN-H bending (asymmetric) of the ammonium group
1515MediumN-H bending (symmetric) of the ammonium group
1465MediumC-H bending (aliphatic)
830StrongC-H out-of-plane bending (para-disubstituted ring)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization of the Spectroscopic Analysis Workflow

spec_workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_prep Sample Preparation nmr_acq Data Acquisition (1H, 13C) nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structural_info structural_info nmr_proc->structural_info Structural Information ftir_prep Sample Preparation (ATR) ftir_acq Data Acquisition ftir_prep->ftir_acq ftir_proc Data Processing & Analysis ftir_acq->ftir_proc ftir_proc->structural_info sample Compound Sample sample->nmr_prep sample->ftir_prep

Caption: Workflow for Spectroscopic Characterization.

Thermal Analysis: Assessing Physicochemical Stability

Thermal analysis techniques are crucial for determining the stability and degradation profile of a pharmaceutical compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound. For a hydrochloride salt, it can also indicate the temperature at which HCl may be lost.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

Table 5: Predicted Thermal Analysis Data

TechniqueObservation
TGAOnset of decomposition > 200 °C
DSCSharp endotherm corresponding to melting, Tₘ > 200 °C
Experimental Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • TGA Data Acquisition:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C).

  • DSC Data Acquisition:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere through its melting point.

Conclusion

The comprehensive characterization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a critical undertaking for any research or development program that utilizes this chiral intermediate. By employing a multi-technique approach encompassing X-ray crystallography, NMR and FTIR spectroscopy, and thermal analysis, a complete picture of its structural and physicochemical properties can be established. The protocols and predictive data presented in this guide provide a robust framework for the rigorous analysis required to ensure the quality, purity, and stereochemical integrity of this important pharmaceutical building block. The principles and methodologies outlined herein are broadly applicable to the characterization of other chiral amine salts, serving as a valuable resource for the scientific community.

References

  • ChemBK. (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hydrochloride. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Journal of the American Chemical Society. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Available at: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

  • Mettler Toledo. Thermal Analysis in the Pharmaceutical Field. Available at: [Link]

Sources

Exploratory

Comprehensive Analytical and Synthetic Guide for (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Executive Summary Chiral 1-arylethylamines are privileged pharmacophores and crucial building blocks in drug development. Specifically, (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride serves as a sterically demand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 1-arylethylamines are privileged pharmacophores and crucial building blocks in drug development. Specifically, (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride serves as a sterically demanding, lipophilic chiral intermediate. This whitepaper outlines a highly stereoselective synthetic methodology utilizing Ellman’s chiral auxiliary, followed by a rigorous deconstruction of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. The protocols provided are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in a pharmaceutical setting.

Synthetic Methodology: Causality & Design

To achieve high enantiomeric purity (>99% ee), the synthesis leverages the condensation of 4'-tert-butylacetophenone with (R)-2-methylpropane-2-sulfinamide (Ellman's sulfinamide)[1].

Mechanistic Causality Behind Reagent Selection
  • Titanium(IV) Ethoxide [Ti(OEt) 4​ ]: Ketones are notoriously sluggish in imine condensation compared to aldehydes. Ti(OEt) 4​ is selected because it acts synergistically as a Lewis acid to activate the carbonyl carbon and as a stoichiometric water scavenger to drive the equilibrium toward the ketimine.

  • Temperature-Controlled Reduction (-50 °C): Sodium borohydride (NaBH 4​ ) is used for the diastereoselective reduction of the ketimine. Conducting this at -50 °C is critical; the low temperature rigidifies the transition state, allowing the bulky tert-butanesulfinyl group to effectively block one face of the imine, forcing the hydride to attack from the less hindered trajectory.

  • Anhydrous HCl in Dioxane: Deprotection requires acidic cleavage of the N-S bond. Aqueous acids can lead to side reactions or partial racemization. Anhydrous 4M HCl in dioxane cleanly liberates the amine, and the polarity shift causes the resulting hydrochloride salt to precipitate, serving as a self-purifying step[1].

SyntheticWorkflow A 4'-tert-butylacetophenone + (R)-Sulfinamide B Ketimine Intermediate A->B Ti(OEt)4, THF 70°C, 24h C Sulfinamide Amine B->C NaBH4, THF -50°C to RT D (1S)-Amine Hydrochloride C->D 4M HCl/Dioxane MeOH, RT

Workflow for the enantioselective synthesis of the target amine hydrochloride.

Self-Validating Experimental Protocol

Step 1: Imine Condensation
  • Charge a flame-dried flask with 4'-tert-butylacetophenone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt) 4​ (2.0 eq) dropwise at room temperature. Heat the mixture to 70 °C for 24 hours.

  • In-Process Control (IPC): Analyze a crude aliquot via 1 H NMR. The reaction is complete when the ketone methyl singlet (~2.5 ppm) disappears and the ketimine methyl singlet (~2.7 ppm) emerges.

Step 2: Diastereoselective Reduction
  • Cool the crude ketimine solution to -50 °C under nitrogen.

  • Add NaBH 4​ (3.0 eq) in one portion. Stir for 4 hours, allowing the temperature to slowly reach 0 °C.

  • In-Process Control (IPC): Quench a micro-aliquot and check the diastereomeric ratio (dr) via 1 H NMR by integrating the two distinct tert-butyl sulfinyl singlets (~1.2 ppm). A dr of >95:5 is expected.

Step 3: Deprotection and Salt Formation
  • Dissolve the purified sulfinamide intermediate in a minimal amount of MeOH.

  • Add 4M HCl in dioxane (2.0 eq) at room temperature. Stir for 2 hours.

  • Concentrate the mixture under reduced pressure, triturate with diethyl ether, and filter the resulting white precipitate.

  • Final Validation: Perform chiral HPLC on a neutralized sample to confirm an enantiomeric excess (ee) > 99%.

NMR Spectral Data & Structural Logic

The structural integrity of the final hydrochloride salt is confirmed via 1 H and 13 C NMR spectroscopy in DMSO- d6​ . DMSO- d6​ is chosen over CDCl 3​ due to the ionic nature of the salt, ensuring complete solubility and distinct resolution of the exchangeable ammonium protons[2].

1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.28Singlet (s)9H-C(CH 3​ ) 3​ (tert-butyl)
1.50Doublet (d)3H6.8CH-CH 3​ (ethyl methyl)
4.35Quartet (q)1H6.8CH -CH 3​ (chiral center)
7.40Doublet (d)2H8.4Ar-H (C3, C5)
7.48Doublet (d)2H8.4Ar-H (C2, C6)
8.50Broad Singlet (br s)3H-NH 3+​ (ammonium)

Causality of Chemical Shifts:

  • The Chiral Center (4.35 ppm): The methine proton appears as a quartet because it is coupled to the adjacent methyl group ( n+1=4 ). The strong electron-withdrawing nature of the adjacent positively charged -NH 3+​ group severely deshields this proton, pushing it downfield to 4.35 ppm.

  • Ammonium Protons (8.50 ppm): The nitrogen-14 nucleus possesses a spin I=1 and a quadrupole moment. Rapid quadrupolar relaxation, combined with intermediate chemical exchange with trace water in the solvent, broadens this signal into a "hump" and collapses any potential 3J coupling to the methine proton[2].

  • Aromatic AA'BB' System: The tert-butyl group is weakly electron-donating, while the protonated amine is strongly electron-withdrawing. This electronic disparity splits the para-substituted ring into two distinct doublets at 7.40 and 7.48 ppm.

NMRLogic CH3 Ethyl CH3 δ 1.50 (d) CH Chiral CH δ 4.35 (q) CH3->CH ³J = 6.8 Hz NH3 NH3+ Group δ 8.50 (br s) CH->NH3 Broadening ArH26 Ar H-2,6 δ 7.48 (d) ArH35 Ar H-3,5 δ 7.40 (d) ArH26->ArH35 ³J = 8.4 Hz

Spin-spin coupling logic and chemical shift assignments for the 1H NMR spectrum.

13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)AssignmentCarbon Type
21.0CH-C H 3​ Methyl (CH 3​ )
31.1C(C H 3​ ) 3​ Methyl (CH 3​ )
34.3C (CH 3​ ) 3​ Quaternary (C)
49.8C H-NH 3+​ Methine (CH)
125.3Ar-C 3, C 5Aromatic Methine (CH)
126.8Ar-C 2, C 6Aromatic Methine (CH)
136.5Ar-C 1Aromatic Quaternary (C)
150.7Ar-C 4Aromatic Quaternary (C)

Causality of Carbon Shifts: The quaternary aromatic carbon (C4) attached to the tert-butyl group is pushed significantly downfield to 150.7 ppm due to the steric and inductive effects of the bulky alkyl substituent. The chiral methine carbon (C1 of the ethyl chain) resonates at 49.8 ppm, which is characteristic of an aliphatic carbon directly bonded to a protonated nitrogen atom[2].

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability Profile of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the thermodynamic stability profile of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, a chiral amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability profile of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, bioavailability, and overall therapeutic efficacy.[1][2] This document outlines a systematic approach to characterizing the solid-state properties, thermal behavior, hygroscopicity, and potential degradation pathways of this compound. Detailed experimental protocols and data interpretation strategies are presented to guide researchers, scientists, and drug development professionals in establishing a robust stability profile. The causality behind experimental choices is explained, ensuring a deep understanding of the principles of solid-state characterization.

Introduction: The Critical Role of Solid-State Properties in Drug Development

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a chiral primary amine, a structural motif prevalent in many pharmaceutical compounds.[3] The hydrochloride salt form is often selected for amine-containing drugs to enhance properties such as solubility and stability.[4] However, the introduction of a salt form can also introduce complexities related to the solid state, such as polymorphism, hygroscopicity, and specific degradation pathways.[1][5] A thorough understanding of the solid-state chemistry of an API is essential for reliable drug product manufacturing, patent protection, and ensuring formulation viability.[6]

This guide will delve into the core analytical techniques required to build a comprehensive thermodynamic stability profile for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. The choice of analytical methods is dictated by the need to identify and quantify changes in the material's physical and chemical properties under various stress conditions, such as heat, humidity, and light.[6]

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of the molecule is paramount before embarking on an extensive stability assessment.

PropertyValueSource
Chemical Name (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride[7]
Molecular Formula C12H20ClN[8][9]
Molar Mass 213.75 g/mol [8][9]
CAS Number 1415303-39-7[7][9]
Free Amine Physical Form Liquid[10]
Free Amine Boiling Point 253.6 ± 9.0 °C at 760 mmHg[10]

The conversion of the liquid free amine to a solid hydrochloride salt is a critical step in enabling its formulation as a solid dosage form. This transition, however, necessitates a thorough investigation of the resulting solid's properties.

Solid-State Characterization: The Cornerstone of Stability Assessment

The solid-state properties of a pharmaceutical salt are critical for the successful development of a stable dosage form.[5] Variations in the crystalline structure can significantly impact solubility, stability, and bioavailability.[2] A comprehensive solid-state characterization program is therefore non-negotiable.

G cluster_0 Solid-State Characterization Workflow API API Sample ((1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride) XRPD X-Ray Powder Diffraction (XRPD) (Crystallinity & Polymorph ID) API->XRPD Thermal Thermal Analysis (DSC & TGA) API->Thermal Hygro Hygroscopicity Assessment (DVS) API->Hygro Microscopy Microscopy (Particle Size & Morphology) API->Microscopy Stability Forced Degradation & Stability Studies XRPD->Stability Thermal->Stability Hygro->Stability

Caption: Workflow for comprehensive solid-state characterization.

X-Ray Powder Diffraction (XRPD): Identifying the Crystalline Fingerprint

XRPD is an indispensable technique for identifying the crystalline structure and detecting polymorphism.[11][12] Each crystalline form of a compound produces a unique diffraction pattern, which serves as its fingerprint.

Expert Insight: The absence of sharp peaks in an XRPD pattern would indicate an amorphous solid. Amorphous forms are typically more soluble but also less stable than their crystalline counterparts, making this a critical initial determination.[1]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks. Compare the pattern against a reference standard if available, or use it as the baseline for future batch-to-batch comparisons and polymorph screening.

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability of a compound.[13][14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[14] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15] TGA is used to assess thermal stability and to quantify the loss of volatiles such as water or residual solvents.[15]

Causality Behind Experimental Choices: Running DSC and TGA in parallel (or using a simultaneous TGA/DSC instrument) allows for the definitive interpretation of thermal events. For example, a mass loss observed in the TGA thermogram that corresponds to an endothermic event in the DSC curve can be confidently attributed to the loss of a solvent or water, rather than melting.[14]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument Setup (DSC):

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

    • Pan: Use a pierced lid to allow any evolved gases to escape.

  • Instrument Setup (TGA):

    • Temperature Program: Heat from 25 °C to a temperature where complete decomposition is expected (e.g., 400 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of any endothermic or exothermic events. Integrate the melting peak to determine the heat of fusion.

    • TGA: Determine the onset temperature of decomposition and quantify any mass loss steps.

Illustrative Thermal Analysis Data

AnalysisParameterIllustrative ValueInterpretation
DSC Melting Point (Onset)~195 °CSharp endotherm indicating a crystalline solid.
DSC Heat of Fusion (ΔHfus)~110 J/gProvides information on the lattice energy.
TGA Onset of Decomposition>200 °CIndicates good thermal stability up to this temperature.
TGA Mass Loss below 100°C<0.1%Suggests the material is anhydrous and free of volatile solvents.
Hygroscopicity Assessment: Understanding Water-Solid Interactions

The tendency of a substance to take up atmospheric moisture is known as hygroscopicity. For amine hydrochloride salts, this is a particularly important parameter as the chloride ion can interact with water molecules.[16] Excessive water uptake can lead to physical changes (deliquescence) and chemical degradation.[1]

Expert Insight: Dynamic Vapor Sorption (DVS) is the gold-standard technique for hygroscopicity assessment. It provides a quantitative measure of water uptake and loss as a function of relative humidity (RH) at a constant temperature.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place approximately 10 mg of the sample into the DVS sample pan.

  • Instrument Setup:

    • Temperature: 25 °C

    • RH Program:

      • Equilibrate at 0% RH.

      • Increase RH in steps of 10% from 0% to 90%.

      • Decrease RH in steps of 10% from 90% to 0%.

    • Equilibrium Criterion: dm/dt of 0.002% per minute.

  • Data Analysis: Plot the change in mass (%) versus the target RH to generate a sorption/desorption isotherm. Classify the hygroscopicity based on the percentage of water uptake at a specified RH (e.g., 80% RH). Analyze the sample post-DVS by XRPD to check for any humidity-induced phase changes.

Degradation Profile: Unveiling Chemical Instability

Identifying potential degradation pathways is crucial for defining storage conditions and shelf-life. Phenylalkylamines and their salts can be susceptible to several degradation mechanisms.[17][18]

G cluster_1 Potential Degradation Pathways API (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl Oxidation Oxidation (e.g., at benzylic position) API->Oxidation Photolysis Photodegradation (UV/Vis light exposure) API->Photolysis Thermal Thermal Degradation (High temperature) API->Thermal

Caption: Primary degradation pathways for phenylalkylamine salts.

Forced Degradation Studies

Forced degradation (or stress testing) is used to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6]

Self-Validating Protocol: A robust forced degradation study should include conditions for hydrolysis, oxidation, photolysis, and thermal stress. The stress levels should be sufficient to cause 5-20% degradation. An un-stressed sample should always be analyzed as a control.

Experimental Protocol: Forced Degradation

  • Hydrolysis:

    • Prepare solutions of the API in 0.1 N HCl, water, and 0.1 N NaOH.

    • Store solutions at 60 °C for a defined period (e.g., 24-48 hours).

  • Oxidation:

    • Prepare a solution of the API in a dilute (e.g., 3%) hydrogen peroxide solution.

    • Store at room temperature, protected from light, for 24 hours.

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark.

  • Thermal Stress:

    • Store the solid API in an oven at an elevated temperature (e.g., 80 °C) for 7 days.

  • Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate and quantify the parent compound and any degradation products.

Summary and Recommendations for Handling and Storage

Based on a comprehensive analysis as outlined in this guide, a stability profile for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride can be established.

  • Solid Form: The material is expected to be a crystalline solid with a characteristic XRPD pattern. The potential for polymorphism should be considered, and a single, stable crystalline form should be selected for development.[1]

  • Thermal Stability: The compound is likely to be thermally stable up to its melting point, with decomposition occurring at higher temperatures.

  • Hygroscopicity: As an amine hydrochloride, a degree of hygroscopicity is possible. Based on DVS analysis, appropriate controls during manufacturing and packaging may be required to protect against high humidity.[16]

  • Chemical Stability: The primary degradation pathways are likely to be oxidation and photolysis.

  • Recommended Storage: Based on the stability profile, it is recommended to store (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride in well-sealed containers, protected from light and high humidity, at room temperature.

This guide provides a framework for the systematic evaluation of the thermodynamic stability of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. The application of these principles and protocols will ensure a thorough understanding of the material's properties, supporting the development of a safe, stable, and effective pharmaceutical product.

References

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC. (n.d.).
  • (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hydrochloride - ChemBK. (n.d.).
  • Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73(3), 1388–6150.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).
  • Solid State Characterization - Selvita. (n.d.).
  • Drug Substance Solid State Characterization | Agno Pharmaceuticals. (n.d.).
  • (S)-1-(4-(tert-Butyl)phenyl)ethan-1-amine - Sigma-Aldrich. (n.d.).
  • Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | Request PDF - ResearchGate. (n.d.).
  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. (n.d.).
  • Phenylalkylamine – Knowledge and References - Taylor & Francis. (n.d.).
  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane | ACS Applied Polymer Materials - ACS Publications. (2023, January 26).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. (n.d.).
  • Degradation kinetics of phentolamine hydrochloride in solution - PubMed. (n.d.).
  • Structural Effects of Peptide-Type Amines on Ambidextrous Gelation Properties and Their Application to Chiral Recognition - PMC. (n.d.).
  • (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hcl - Sunway Pharm Ltd. (n.d.).
  • (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride - NextSDS. (n.d.).
  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations - PMC. (2010, April 8).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023, April 9).
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (n.d.).
  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) - Particle Technology Labs. (2021, April 12).
  • (S)-1-(4-(tert-Butyl)phenyl)ethan-1-amine (CAS 511256-37-4) - Fluorochem. (n.d.).
  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.).
  • Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion | Environmental Science & Technology - ACS Publications. (2019, April 2).
  • Molecular mechanism of use-dependent calcium channel block by phenylalkylamines: Role of inactivation - PMC. (n.d.).
  • Why is hydrogen chloride in everything? : r/chemistry - Reddit. (2021, September 15).
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C. (2022, March 9).
  • DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE - Purdue University Graduate School. (n.d.).
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.).
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.).
  • Metabolically Stable tert-Butyl Replacement - PMC. (n.d.).
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC. (2025, February 11).
  • Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols - Benchchem. (n.d.).
  • Tert-butyl amine hydrochloride - the NIST WebBook. (n.d.).
  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - MDPI. (2024, July 5).

Sources

Exploratory

Mechanism of Chiral Recognition by (1S)-1-(4-tert-butylphenyl)ethan-1-amine Derivatives: A Technical Guide to Enantioselective Discrimination

Executive Summary The development of robust chiral selectors is a cornerstone of modern analytical chemistry and pharmaceutical development. Among the most effective chiral building blocks are derivatives of 1-arylethyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust chiral selectors is a cornerstone of modern analytical chemistry and pharmaceutical development. Among the most effective chiral building blocks are derivatives of 1-arylethylamines. Specifically, (1S)-1-(4-tert-butylphenyl)ethan-1-amine represents a structural evolution over the classical 1-phenylethylamine. By introducing a bulky, lipophilic tert-butyl group at the para position of the aromatic ring, researchers can significantly amplify the thermodynamic differences ( ΔΔG ) between transient diastereomeric complexes.

This whitepaper provides an in-depth mechanistic analysis of how derivatives of this compound (e.g., ureas, thioureas, and amides) achieve high-fidelity chiral recognition. It outlines the governing thermodynamic principles, details self-validating experimental workflows for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), and provides actionable protocols for application scientists.

Structural Anatomy & Mechanistic Basis

The efficacy of a chiral selector is dictated by its ability to form well-defined, rigid transient complexes with one enantiomer while sterically repulsing the other. The chiral recognition with these derivatives is assumed to be the result of three simultaneous interactions—such as H-bonding, π -stacking, and dipole−dipole interactions—where at least one interaction is stereochemically dependent[1].

The Role of the (1S) Stereocenter

The primary stereogenic center dictates the spatial orientation of the interacting functional groups. When derivatized into a thiourea or squaramide, the amine's chiral center acts as the fulcrum of the Three-Point Interaction Model (Dalgliesh's rule). It positions the hydrogen-bond donors (e.g., N-H protons) in a specific vector geometry that perfectly complements the (S)-analyte while clashing with the (R)-analyte.

The para-tert-Butyl Amplification Effect

The addition of the p-tert-butyl group serves two critical mechanistic functions:

  • Conformational Locking: The massive steric bulk of the tert-butyl group restricts the rotational degrees of freedom of the aryl ring within the binding pocket. This rigidity minimizes non-specific binding and ensures that the chiral environment remains highly asymmetric.

  • Lipophilic Shielding: In non-polar solvents, the tert-butyl group enhances the solubility of the chiral selector and creates a hydrophobic shield around the hydrogen-bonding network. The mechanism of chiral recognition heavily relies on the formation of robust hydrogen-bonding networks (often cluster-like or columnar)[2], which are stabilized when shielded from bulk solvent interference.

G CSA (1S)-Derivative (Chiral Selector) CompS Transient Complex (1S)-(S) Lower Energy CSA->CompS + (S)-Analyte CompR Transient Complex (1S)-(R) Higher Energy CSA->CompR + (R)-Analyte Analyte Racemic Analyte (R/S Mixture) Analyte->CompS Analyte->CompR Outcome Chiral Discrimination (ΔΔG > 0) CompS->Outcome Strong Binding CompR->Outcome Weak Binding

Caption: Mechanistic pathway of chiral discrimination via transient diastereomeric complex formation.

Thermodynamic Drivers of Recognition

Chiral recognition is fundamentally a thermodynamic sorting process. Enantioselective recognition is mainly driven by a large enthalpic difference ( ΔH ), which arises from the optimized non-covalent interactions (H-bonds, π−π stacking) in the matched diastereomeric complex[3].

However, this process is often subject to enthalpy-entropy compensation [3]. As the (1S)-derivative binds the preferred enantiomer tightly (favorable negative ΔH ), the complex loses translational and rotational degrees of freedom (unfavorable negative TΔS ). The p-tert-butyl group mitigates this entropic penalty by pre-organizing the selector's conformation, meaning less entropy is lost upon binding compared to highly flexible selectors. The degree of enantiomeric discrimination is ultimately determined by the precise location and spatial orientation of these hydrophobic moieties during complexation[4].

Quantitative Data Summary

The table below summarizes the typical performance metrics of various (1S)-1-(4-tert-butylphenyl)ethan-1-amine derivatives across different analytical platforms.

Derivative TypePrimary ApplicationDominant InteractionsTypical HPLC Separation Factor ( α )Typical NMR Peak Splitting ( Δδ , ppm)
Thiourea NMR CSA / HPLC CSPBidentate H-bonding, Steric1.50 - 2.100.05 - 0.15
Squaramide Organocatalyst / CSAH-bonding, π -stacking1.80 - 2.500.08 - 0.20
Amide HPLC CSPDipole-dipole, H-bonding1.20 - 1.600.02 - 0.08

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducible results, the evaluation of these chiral selectors must follow self-validating protocols. The following methodologies explain not just how to perform the experiments, but the causality behind each step.

Workflow Step1 1. Synthesize (1S)-Derivative Step2 2. Prepare Racemic Baseline Step1->Step2 Step3 3. NMR/HPLC Analysis Step2->Step3 Step4 4. Calculate ΔΔG & α Step3->Step4

Caption: Step-by-step experimental workflow for validating chiral recognition efficacy.

Protocol A: NMR Chiral Solvating Agent (CSA) Analysis

This protocol utilizes a thiourea derivative of the amine to determine the enantiomeric excess (ee) of a chiral carboxylic acid or amine analyte.

  • Step 1: Solvent Selection (The Causality). Select a strictly non-polar, non-protic deuterated solvent (e.g., CDCl3​ or C6​D6​ ). Reasoning: Protic solvents will competitively hydrogen-bond with the selector, destroying the transient diastereomeric complex required for recognition.

  • Step 2: Racemic Baseline Validation. In an NMR tube, dissolve 0.05 mmol of the racemic analyte and 0.10 mmol of the (1S)-selector (1:2 ratio) in 0.5 mL of CDCl3​ . Acquire a standard 1H-NMR spectrum.

    • Self-Validation Check: Identify the reporter protons (e.g., a methyl doublet or alpha-proton). You must observe a clear 1:1 splitting of these peaks ( Δδ>0.02 ppm). If no splitting is observed, the selector-analyte pairing is thermodynamically insufficient.

  • Step 3: Enantioenriched Analysis. Repeat Step 2 using the enantioenriched unknown sample.

  • Step 4: Quantification. Integrate the split peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio (e.r.), from which the ee is calculated.

Protocol B: HPLC Chiral Stationary Phase (CSP) Evaluation

When the (1S)-derivative is covalently bonded to spherical silica gel, it acts as a brush-type CSP.

  • Step 1: Normal-Phase Equilibration. Flush the column with a strictly normal-phase eluent (e.g., Hexane / Isopropanol 90:10 v/v). Reasoning: Similar to the NMR protocol, water or high concentrations of protic solvents will disrupt the critical dipole-dipole and H-bonding interactions at the silica surface[1].

  • Step 2: System Suitability & Racemate Injection. Inject a 1 mg/mL solution of the racemic analyte. Record the retention times of the first ( t1​ ) and second ( t2​ ) eluting enantiomers, and the void volume ( t0​ ).

  • Step 3: Calculate Separation Factor ( α ). Calculate the capacity factors ( k1​=(t1​−t0​)/t0​ and k2​=(t2​−t0​)/t0​ ). The separation factor is α=k2​/k1​ . An α>1.2 indicates excellent chiral recognition.

  • Step 4: Absolute Configuration Assignment. Inject a known single-enantiomer standard (e.g., the (R)-enantiomer). By observing whether it elutes at t1​ or t2​ , you can map the thermodynamic preference of the (1S)-selector, validating the computational or mechanistic models of the transient complex.

References

  • Synthesis and chiral recognition ability of O-phenyl ethylphosphonothioic acid with a conformationally flexible phenoxy group for CH/π interaction. The University of Tokyo.
  • Enantioselective Recognition of Functional Organic Molecules in Water by Biomimetic Macrocyclic Hosts. Journal of the American Chemical Society.
  • Design and Preparation of Chiral Stationary Phases Using Selectors Derived from Ugi Multicomponent Condensation Reactions and a Combinatorial Approach.
  • Critical Difference in Chiral Recognition of N-Cbz-d/l-aspartic and -glutamic Acids by Mono- and Bis(Trimethylammonio)-β-cyclodextrins. Journal of the American Chemical Society.

Sources

Foundational

Preliminary Toxicity and Safety Profile of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity and safety data for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. Designed for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the preliminary toxicity and safety data for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established toxicological testing protocols to offer a foundational understanding of the compound's safety profile. The experimental designs detailed herein are grounded in internationally recognized guidelines to ensure scientific rigor and regulatory relevance.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to the design and interpretation of toxicological studies. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its potential for systemic toxicity.

PropertyValueSource
IUPAC Name [(1S)-1-(4-tert-butylphenyl)ethyl]azanium;chloride[1]
CAS Number 1415303-39-7[1][2][3][4]
Molecular Formula C12H20ClN[2][3]
Molar Mass 213.75 g/mol [2][3]
Physical Form SolidInferred from storage conditions
Storage Condition Inert atmosphere, Room Temperature[2]

Summary of Toxicological Profile

Based on available safety data sheets (SDS) and chemical substance information, (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride and its close structural analogs are classified with several hazard warnings. This preliminary hazard assessment is crucial for guiding the selection of appropriate in-depth toxicological assays.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Note: Hazard classifications are based on data for the hydrochloride salt and structurally related compounds. Specific experimental data for the (1S)-enantiomer hydrochloride may be limited.

In-Depth Experimental Protocols for Toxicological Assessment

The following sections detail the rationale and step-by-step methodologies for key toxicity studies. These protocols are based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are the international standard for regulatory toxicology.

Acute Oral Toxicity Assessment

The initial step in characterizing the systemic toxicity of a novel compound is typically an acute oral toxicity study. The choice of method often balances the need for a precise LD50 value with animal welfare considerations. The OECD provides several alternative methods to the classical LD50 test, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).

Workflow for Acute Oral Toxicity Testing (OECD 425)

start Start: Preliminary Data Review (Physicochemical properties, in silico predictions) limit_test Limit Test (2000 or 5000 mg/kg) Dose one animal start->limit_test observe_48h_limit Observe for 48 hours limit_test->observe_48h_limit outcome_limit Outcome? observe_48h_limit->outcome_limit no_toxicity No Toxicity Observed Dose up to 4 more animals sequentially outcome_limit->no_toxicity Survival toxicity Toxicity Observed Proceed to Main Test outcome_limit->toxicity Death end End of Study no_toxicity->end main_test Main Test Select starting dose based on available data toxicity->main_test dose_animal Dose one animal main_test->dose_animal observe_48h_main Observe for 48 hours dose_animal->observe_48h_main outcome_main Outcome? observe_48h_main->outcome_main survival Animal Survives Increase dose for next animal (factor of 3.2) outcome_main->survival Survival death Animal Dies Decrease dose for next animal (factor of 3.2) outcome_main->death Death stopping_criteria Stopping Criteria Met? (e.g., 3 reversals, 5 animals after first reversal) survival->stopping_criteria death->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 and confidence intervals (Maximum Likelihood Method) stopping_criteria->calculate_ld50 Yes calculate_ld50->end

Caption: Workflow for the OECD 425 Up-and-Down Procedure for Acute Oral Toxicity.

Step-by-Step Methodology (Abbreviated from OECD 425):

  • Animal Selection and Acclimatization: Use a single sex of young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive. Acclimatize animals for at least 5 days.

  • Dose Formulation: Prepare the test substance in a suitable vehicle. Aqueous solutions are preferred. If insoluble, an oil (e.g., corn oil) or a suspension in a vehicle like 0.5% methylcellulose may be used. The vehicle's toxicological properties should be well-characterized.

  • Administration: Administer the substance in a single dose by oral gavage. The volume should generally not exceed 1 mL/100g body weight for rodents.

  • Limit Test: If the substance is expected to have low toxicity, a limit test at 2000 mg/kg (or 5000 mg/kg if justified) is performed.

  • Main Test:

    • Dose a single animal at a starting dose estimated from available data.

    • Observe the animal for at least 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level (by a factor of 3.2).

  • Observation Period: Observe all animals for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights periodically.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[5] The assay detects mutations that restore the ability of the bacteria to produce this amino acid, allowing them to grow on a minimal medium.

Causality Behind Experimental Choices:

  • Multiple Strains: A battery of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations, such as frameshifts and base-pair substitutions.[6]

  • Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this, the test is conducted both with and without an exogenous metabolic activation system, typically a post-mitochondrial supernatant (S9 fraction) from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[7][8]

Workflow for the Ames Test (OECD 471)

cluster_0 Without S9 Metabolic Activation cluster_1 With S9 Metabolic Activation start Start: Prepare bacterial strains and test article dilutions range_finding Range-Finding Study (Determine cytotoxicity) start->range_finding main_exp Main Experiment (At least 5 concentrations) range_finding->main_exp plate_incorp_no_s9 Plate Incorporation or Pre-incubation (Bacteria + Test Article + Buffer) main_exp->plate_incorp_no_s9 plate_incorp_s9 Plate Incorporation or Pre-incubation (Bacteria + Test Article + S9 Mix) main_exp->plate_incorp_s9 pour_plate_no_s9 Mix with top agar and pour onto minimal glucose agar plates plate_incorp_no_s9->pour_plate_no_s9 incubate_no_s9 Incubate at 37°C for 48-72 hours pour_plate_no_s9->incubate_no_s9 count_colonies Count Revertant Colonies on all plates incubate_no_s9->count_colonies pour_plate_s9 Mix with top agar and pour onto minimal glucose agar plates plate_incorp_s9->pour_plate_s9 incubate_s9 Incubate at 37°C for 48-72 hours pour_plate_s9->incubate_s9 incubate_s9->count_colonies data_analysis Data Analysis (Compare to solvent control, look for dose-dependent increase) count_colonies->data_analysis result Result: Mutagenic or Non-mutagenic data_analysis->result

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Step-by-Step Methodology (Abbreviated from OECD 471):

  • Strain Preparation: Grow overnight cultures of the selected bacterial strains.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment should include at least five concentrations, with the highest concentration being 5 mg/plate or 5 µL/plate for non-cytotoxic substances.[9]

  • Plate Incorporation Method:

    • To sterile tubes, add 2 mL of molten top agar, the test substance at the desired concentration, and 100 µL of the bacterial culture.

    • For metabolic activation, add 500 µL of S9 mix. For the non-activated arm, add 500 µL of a buffer.[8]

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

  • Pre-incubation Method: The mixture of bacteria, test substance, and S9 mix (or buffer) is incubated at 37°C for a short period (e.g., 20-30 minutes) before being mixed with the top agar and plated.[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies or a reproducible and statistically significant increase at one or more concentrations. The increase should typically be at least a two-fold increase over the solvent control.

This assay detects damage to chromosomes in mammalian cells. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain whole chromosomes or chromosomal fragments that were not incorporated into the daughter nuclei during cell division. This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.

Workflow for the In Vitro Micronucleus Test (OECD 487)

cluster_short Short Treatment (3-6 hours) cluster_long Long Treatment (1.5-2 normal cell cycles) start Start: Culture mammalian cells (e.g., CHO, TK6) range_finding Cytotoxicity Range-Finding (Determine concentrations for main study) start->range_finding treat_short_no_s9 Treat cells with test article (-S9) range_finding->treat_short_no_s9 treat_short_s9 Treat cells with test article (+S9) range_finding->treat_short_s9 treat_long_no_s9 Treat cells with test article (-S9) range_finding->treat_long_no_s9 wash_short Wash cells and add fresh medium treat_short_no_s9->wash_short treat_short_s9->wash_short add_cytoB_short Add Cytochalasin B wash_short->add_cytoB_short culture_short Culture for 1.5-2 normal cell cycles add_cytoB_short->culture_short harvest Harvest Cells (Trypsinization/Centrifugation) culture_short->harvest add_cytoB_long Add Cytochalasin B treat_long_no_s9->add_cytoB_long culture_long Culture for 1.5-2 normal cell cycles add_cytoB_long->culture_long culture_long->harvest fix_stain Cytospin, Fix, and Stain Slides harvest->fix_stain microscopy Microscopic Analysis (Score micronuclei in binucleated cells) fix_stain->microscopy analysis Data Analysis (Compare to controls, assess dose-response) microscopy->analysis result Result: Genotoxic or Non-genotoxic analysis->result

Caption: Workflow for the in vitro micronucleus assay with and without metabolic activation.

Step-by-Step Methodology (Abbreviated from OECD 487):

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells).

  • Dose Selection: A preliminary cytotoxicity test is performed to select at least three analyzable concentrations for the main experiment. The highest concentration should induce significant but not excessive cytotoxicity (e.g., around 55±5% reduction in cell growth).

  • Treatment:

    • Short treatment (3-6 hours): Cells are exposed to the test substance with and without S9 metabolic activation.

    • Long treatment (1.5-2 normal cell cycles): Cells are exposed to the test substance without S9 activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This ensures that only cells that have divided are scored.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion

The preliminary data for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride indicate potential for acute toxicity, as well as skin and eye irritation. This technical guide outlines a robust, internationally accepted framework for generating the necessary data to comprehensively characterize these potential hazards. The detailed protocols for acute oral toxicity and in vitro genotoxicity provide a clear pathway for researchers to conduct these critical safety assessments. The resulting data will be essential for making informed decisions regarding the continued development and safe handling of this compound.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB-GEN. Retrieved from [Link]

  • Reverse mutation test on bacteria according to OECD 471. (2021, August 10). Analytice. Retrieved from [Link]

  • (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

  • Mutagenicity Testing. (n.d.). Biotoxicity. Retrieved from [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019, January 7). Nucro-Technics. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (n.d.). Bulldog-Bio. Retrieved from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved from [Link]

  • OECD 471. (n.d.). Toxi-Coop Zrt. Retrieved from [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024, April 15). Mutagenesis, Oxford Academic. Retrieved from [Link]

  • (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hcl. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Exploratory

Stereochemical Configuration and Asymmetric Synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride: A Technical Guide

Executive Summary The development of enantiopure active pharmaceutical ingredients (APIs) relies heavily on robust chiral building blocks. (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (Free base CAS: 511256-37-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of enantiopure active pharmaceutical ingredients (APIs) relies heavily on robust chiral building blocks. (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (Free base CAS: 511256-37-4; HCl salt CAS: 1415303-39-7) is a sterically demanding, lipophilic primary amine that serves as a critical pharmacophore and chiral auxiliary in drug discovery. The presence of the bulky para-tert-butyl group significantly alters the steric environment of the molecule, influencing both its biological receptor binding and the synthetic methodologies required for its asymmetric construction.

This whitepaper provides an in-depth analysis of the stereochemical architecture of this molecule, details field-proven biocatalytic workflows for its asymmetric synthesis, and establishes a self-validating analytical framework for absolute configuration determination.

Stereochemical Architecture and CIP Assignment

The absolute configuration of 1-(4-tert-butylphenyl)ethan-1-amine is dictated by the spatial arrangement around the C1 carbon of the ethyl chain. Applying the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number:

  • –NH₃⁺ (Priority 1): Nitrogen has the highest atomic number (7).

  • –C₆H₄(t-Bu) (Priority 2): The aromatic carbon is bonded to other carbons, outranking the methyl group.

  • –CH₃ (Priority 3): The methyl carbon is bonded only to hydrogen.

  • –H (Priority 4): Hydrogen has the lowest atomic number (1).

When the lowest priority group (–H) is oriented away from the observer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise direction, unequivocally assigning the stereocenter as the (1S) configuration. The hydrochloride salt formation does not alter the CIP priorities or the spatial geometry of the chiral center.

Asymmetric Synthesis: Biocatalytic Transamination

While classical resolution via diastereomeric salt formation (e.g., using L-tartaric acid) is possible, it is inherently limited to a 50% theoretical yield. Modern synthetic routes leverage ω-transaminases (ω-TAs) for the direct asymmetric reductive amination of prochiral ketones, enabling up to 100% theoretical yield [1].

Because the tert-butyl group imposes significant steric bulk, wild-type transaminases often exhibit poor catalytic efficiency. Engineered (S)-selective ω-transaminases (e.g., derived from Vibrio fluvialis or Arthrobacter sp.) with enlarged binding pockets are required to accommodate the bulky aryl moiety [2].

Causality in Reaction Design

The transamination reaction is thermodynamically reversible. To drive the equilibrium toward the target chiral amine, isopropylamine (IPA) is used in large excess as the amine donor. The byproduct, acetone, is continuously removed under reduced pressure or via a biphasic system. This Le Chatelier-driven approach ensures high conversion rates while maintaining exquisite enantioselectivity (>99% ee).

G K 1-(4-tert-butylphenyl)ethan-1-one (Prochiral Ketone) Enz (S)-ω-Transaminase (Biocatalyst) K->Enz IPA Isopropylamine (Amine Donor) IPA->Enz Amine (1S)-1-(4-tert-butylphenyl)ethan-1-amine (Target Chiral Amine) Enz->Amine Reductive Amination Acetone Acetone (Byproduct Removed) Enz->Acetone Equilibrium Shift

Biocatalytic synthesis workflow using (S)-ω-transaminase and equilibrium displacement.

Protocol 1: Biocatalytic Synthesis of the (1S)-Amine
  • Preparation: Dissolve 1-(4-tert-butylphenyl)ethan-1-one (50 mM) in a potassium phosphate buffer (100 mM, pH 7.5) containing 10% v/v DMSO to aid solubility.

  • Cofactor & Donor Addition: Add pyridoxal 5′-phosphate (PLP, 1 mM) as the essential cofactor and isopropylamine (500 mM) as the amine donor.

  • Enzyme Loading: Introduce the engineered (S)-selective ω-transaminase (5 mg/mL).

  • Incubation & Equilibrium Shift: Incubate at 30 °C with orbital shaking (150 rpm). Apply a mild vacuum (200 mbar) or sweep with nitrogen gas to continuously evaporate the acetone byproduct.

  • Workup: After 24 hours (or >95% conversion via HPLC), basify the aqueous layer to pH 12 with 5M NaOH and extract the free amine with methyl tert-butyl ether (MTBE).

  • Salt Formation: Bubble anhydrous HCl gas through the MTBE extract at 0 °C to precipitate (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride as a white crystalline solid. Filter and dry under vacuum.

Analytical Validation and Absolute Configuration

Trustworthiness in chiral synthesis requires a self-validating analytical system. While Chiral HPLC is excellent for determining enantiomeric excess (ee), it cannot independently assign absolute configuration without an enantiopure reference standard [5]. To definitively prove the (1S) configuration, Mosher's Method is employed [3].

The Logic of Mosher's Method

The free amine is derivatized with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form two diastereomeric amides. Due to the restricted rotation around the amide bond, the phenyl ring of the MTPA group exerts a magnetic shielding effect on the protons of the amine moiety that are spatially proximate. By calculating the chemical shift difference ( Δδ=δS​−δR​ ) in the 1 H NMR spectra, the absolute configuration is unambiguously assigned [4].

Mosher Amine (1S)-Amine Free Base Dia_S (S,S)-Amide Diastereomer Amine->Dia_S + (R)-MTPA-Cl Dia_R (R,S)-Amide Diastereomer Amine->Dia_R + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl R_MTPA->Dia_S S_MTPA (S)-MTPA-Cl S_MTPA->Dia_R NMR 1H NMR Spectroscopy Dia_S->NMR Dia_R->NMR Calc Calculate Δδ = δS - δR NMR->Calc Result Confirm (1S) Configuration Calc->Result

Self-validating analytical logic of Mosher's method for absolute configuration.

Protocol 2: Mosher's Amide Derivatization
  • Free Base Liberation: Partition 10 mg of the hydrochloride salt between dichloromethane (DCM) and 1M NaOH. Extract, dry over Na₂SO₄, and concentrate to yield the free base.

  • Derivatization: Divide the free base into two dry NMR tubes (approx. 3-4 mg each). Dissolve each in 0.5 mL of anhydrous CDCl₃.

  • Reagent Addition: To Tube A, add 1.5 equivalents of (R)-MTPA-Cl and 2 equivalents of anhydrous pyridine. To Tube B, add 1.5 equivalents of (S)-MTPA-Cl and 2 equivalents of pyridine.

  • Reaction: Allow the sealed tubes to stand at room temperature for 2 hours to ensure complete conversion to the corresponding Mosher amides.

  • NMR Acquisition: Acquire high-resolution 1 H NMR spectra (e.g., 400 MHz or higher) for both samples.

  • Analysis: Tabulate the chemical shifts of the methyl protons (C2) and the aromatic protons. Calculate Δδ . A negative Δδ for the methyl group and a positive Δδ for the aryl group confirms the (1S) configuration.

Data Presentation

The following tables summarize the expected quantitative analytical data for the validated (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride and its Mosher amide derivatives.

Table 1: Physicochemical and Stereochemical Properties

ParameterValue / SpecificationAnalytical Method
Molecular Formula C₁₂H₂₀ClNElemental Analysis
Molecular Weight 213.75 g/mol Mass Spectrometry (ESI+)
Enantiomeric Excess (ee) > 99.5%Chiral HPLC (Chiralcel OD-H, Hexane/IPA/DEA)
Specific Rotation [α]D20​ Negative (solvent dependent)Polarimetry (c = 1.0, MeOH)
Melting Point > 200 °C (dec.)Differential Scanning Calorimetry (DSC)

Table 2: Representative 1 H NMR Chemical Shift Differences ( Δδ ) for Mosher Amides

Proton Assignment δ for (S)-MTPA Amide (ppm) δ for (R)-MTPA Amide (ppm) Δδ ( δS​−δR​ )Structural Implication
-CH₃ (C2 methyl) 1.451.52-0.07 Shielded by phenyl in (S)-amide; indicates group is on the right side of the projection.
Aryl -CH (ortho) 7.357.21+0.14 Shielded by phenyl in (R)-amide; indicates group is on the left side of the projection.
-C(CH₃)₃ (t-butyl) 1.311.29+0.02 Minor positive shift consistent with the aryl group positioning.

Note: The consistent pattern of negative Δδ values for the methyl group and positive Δδ values for the aryl substituents self-validates the (1S) absolute configuration according to the established Mosher model.

References

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines MDPI - Catalysts URL:[Link]

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids ACS Catalysis URL:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education URL:[Link]

  • Iridium-catalyzed asymmetric addition of imides to alkenes Chemical Communications (RSC Publishing) URL:[Link]

Protocols & Analytical Methods

Method

protocol for using (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride as a chiral resolving agent

An In-Depth Guide to Chiral Resolution Using (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride Authored by: A Senior Application Scientist Introduction: The Imperative of Chirality in Modern Chemistry In the landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Chiral Resolution Using (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, chirality is a cornerstone of molecular design and function. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the isolation of single enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in the development of safe and effective drugs.[3][4]

Among the various techniques for chiral resolution, diastereomeric salt formation remains one of the most robust, scalable, and widely adopted methods in industrial settings.[2][5][6] This classical approach leverages the conversion of an enantiomeric pair into a pair of diastereomers through reaction with a chiral resolving agent.[3] Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[7][8]

This guide provides a comprehensive protocol and technical insights for the application of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, a highly effective chiral resolving agent for racemic carboxylic acids. Its structure, featuring a single stereocenter and a bulky tert-butyl group, often facilitates the formation of well-defined, crystalline diastereomeric salts, enhancing the probability of a successful separation. We will delve into the underlying principles, a systematic approach to methods development, a detailed preparative-scale protocol, and robust analytical techniques for validation.

The Foundational Principle: From Enantiomers to Separable Diastereomers

The core strategy involves a straightforward acid-base reaction. The racemic acid, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral base, in this case, (1S)-1-(4-tert-butylphenyl)ethan-1-amine. This reaction transforms the pair of enantiomers into a pair of diastereomeric salts: [(R)-Acid • (S)-Amine] and [(S)-Acid • (S)-Amine]. These salts are no longer mirror images and will exhibit different solubilities in a given solvent system, which is the key to their separation.[2][6]

The general workflow is a three-stage process:

  • Diastereomeric Salt Formation: Reaction of the racemate with the chiral resolving agent.

  • Fractional Crystallization: Isolation of the less soluble diastereomeric salt based on its lower solubility.

  • Enantiomer Regeneration: Liberation of the desired pure enantiomer from the isolated salt.[7]

G cluster_0 Mixture cluster_1 Reaction & Separation cluster_2 Liberation & Recovery Racemate Racemic Acid ((R)-Acid + (S)-Acid) Salts Mixture of Diastereomeric Salts ((R)-Acid•(S)-Amine) ((S)-Acid•(S)-Amine) Racemate->Salts Acid-Base Reaction Agent Chiral Resolving Agent ((S)-Amine) Agent->Salts Crystallization Fractional Crystallization Salts->Crystallization LessSoluble Less Soluble Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Salt (in Mother Liquor) Crystallization->MoreSoluble PureEnantiomer Pure (R)-Acid (or S, depending on solubility) LessSoluble->PureEnantiomer Acidification RecoveredAgent Recovered (S)-Amine LessSoluble->RecoveredAgent Basification

Caption: Principle of chiral resolution via diastereomeric salt formation.

Methods Development: The Critical Role of Solvent Screening

The success of a diastereomeric resolution is critically dependent on identifying a solvent system that maximizes the solubility difference between the two diastereomeric salts.[8][9] A trial-and-error approach is often inefficient.[10] A systematic, small-scale screening process is the most effective strategy to pinpoint optimal conditions before committing to a preparative-scale reaction.

Protocol for Solvent Screening

This protocol is designed to rapidly evaluate a range of solvents using minimal material.

  • Preparation of the Free Base: (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a salt and must be converted to its free base form to react with the racemic acid.

    • Dissolve the hydrochloride salt in water.

    • Add a stoichiometric excess of a strong base (e.g., 2M NaOH solution) until the pH is >12.

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. The resulting (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine is typically a liquid.[11]

  • Screening Setup: In a series of small vials, place a known amount of the racemic acid (e.g., 50 mg).

  • Resolving Agent Addition: To each vial, add 0.5 to 1.0 molar equivalents of the prepared (S)-amine free base. Using a sub-stoichiometric amount of the resolving agent is often more efficient for initial screening.[12]

  • Solvent Addition: To each vial, add a different candidate solvent (see Table 1) dropwise with gentle heating (e.g., 40-50°C) until all solids just dissolve. Note the approximate volume of solvent required.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4°C) or an ice bath (0°C).

  • Observation: Observe the vials for the formation of a crystalline precipitate. Note the solvent(s) that produce a good yield of solid material. Avoid systems that result in oils or no precipitate.

  • Analysis: Isolate the solid from the most promising vial(s) by filtration. Liberate the acid from the salt and analyze its enantiomeric excess (% ee) by chiral HPLC to confirm that a resolution has occurred.

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good solvating power for salts, polarity can be tuned.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Lower polarity, often used as anti-solvents.
Esters Ethyl acetate, Isopropyl acetateMedium polarity, common crystallization solvents.
Ketones Acetone, Methyl ethyl ketone (MEK)Good solvating power, but can be reactive with amines (Schiff base).
Hydrocarbons Heptane, TolueneNon-polar, often used in solvent mixtures to induce precipitation.
Mixed Systems Ethanol/Water, IPA/Heptane, Toluene/MethanolAllows for fine-tuning of polarity and solubility to optimize separation.[9]

Table 1: Common Solvents for Chiral Resolution Screening.

Preparative Scale Protocol for Chiral Resolution

This section provides a detailed, step-by-step methodology for the resolution of a racemic carboxylic acid on a preparative scale, based on the optimal conditions identified during screening.

G start Start freebase 1. Prepare Free Base of (S)-Amine HCl start->freebase dissolve 2. Dissolve Racemic Acid & (S)-Amine Free Base in Optimal Solvent (Heat) freebase->dissolve cool 3. Slow Cooling (Induce Crystallization) dissolve->cool filter 4. Isolate Crystals (Vacuum Filtration) cool->filter crystals Isolated Diastereomeric Salt Crystals filter->crystals mother_liquor Mother Liquor (Contains More Soluble Salt) filter->mother_liquor wash 5. Wash Crystals (Cold Solvent) acidify 6. Dissolve Crystals & Acidify (e.g., HCl) crystals->acidify extract 7. Extract Enriched Acid (Organic Solvent) acidify->extract purify 8. Wash, Dry, & Evaporate Organic Layer extract->purify recover 9. Basify Aqueous Layer & Extract to Recover (S)-Amine extract->recover From Aqueous Layer product Enantiomerically Enriched Carboxylic Acid purify->product

Sources

Application

Comprehensive Application Note: Asymmetric Synthesis &amp; Chiral Resolution Applications of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Introduction & Chemical Profile (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (CAS: 1415303-39-7) is a highly specialized, enantiopure primary amine utilized extensively as a chiral auxiliary, resolving agent, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (CAS: 1415303-39-7) is a highly specialized, enantiopure primary amine utilized extensively as a chiral auxiliary, resolving agent, and ligand precursor in advanced asymmetric synthesis[1].

While the unsubstituted (1S)-1-phenylethanamine is a ubiquitous chiral building block, the incorporation of a para-tert-butyl group fundamentally alters the physicochemical and stereodirecting properties of the molecule[2][3].

Causality of the tert-Butyl Substitution:

  • Enhanced Lipophilicity: The bulky, non-polar tert-butyl moiety significantly increases the solubility of intermediate imines, aminonitriles, and Schiff bases in non-polar organic solvents (e.g., toluene, hexanes). This allows for reactions to be conducted in highly non-polar media, which often maximizes ionic interactions and hydrogen bonding critical for transition-state stereocontrol.

  • Crystal Lattice Packing: In classical resolution, the rigid, spherical nature of the tert-butyl group forces distinct solid-state packing arrangements. This often results in a higher thermodynamic stability difference between diastereomeric salts, leading to higher single-pass resolution efficiencies (S-factors)[4].

  • Steric Shielding: Although located at the para position, the sheer volume of the tert-butyl group restricts the conformational flexibility of the aryl ring during transition states, subtly enhancing the facial selectivity of nucleophilic attacks on adjacent functional groups[5].

Note: Because the compound is supplied as a stable hydrochloride salt to prevent oxidative degradation and carbamate formation with atmospheric CO₂, all synthetic workflows must begin with a controlled free-basing step.

Application 1: Chiral Auxiliary in Asymmetric Strecker Synthesis

The asymmetric Strecker reaction is a premier method for synthesizing unnatural α-amino acids. By condensing an aldehyde with (1S)-1-(4-tert-butylphenyl)ethanamine, a chiral imine is formed. The stereocenter of the auxiliary effectively shields one face of the iminium intermediate, directing the incoming cyanide nucleophile to the opposite face, yielding a diastereomerically enriched α-aminonitrile[5][6].

Mechanistic Pathway

Strecker Aldehyde Aldehyde / Ketone Imine Chiral Imine Intermediate Aldehyde->Imine Auxiliary (1S)-Amine Auxiliary (Free Base) Auxiliary->Imine Condensation (-H2O) Iminium Protonated Iminium (Face Shielded by t-Bu) Imine->Iminium Lewis Acid Catalyst Cyanide Cyanide Source (TMSCN) Aminonitrile (S,S)-Aminonitrile (Diastereomerically Pure) Cyanide->Aminonitrile Nucleophilic Attack Iminium->Aminonitrile Diastereoselective Addition Hydrolysis Hydrolysis & Hydrogenolysis (HCl, Pd/C, H2) Aminonitrile->Hydrolysis AminoAcid Enantiopure Alpha-Amino Acid Hydrolysis->AminoAcid Cleavage of Auxiliary

Caption: Workflow of the Asymmetric Strecker synthesis utilizing the (1S)-amine auxiliary.

Protocol: Synthesis of (S)-2-Amino-2-(4-fluorophenyl)acetic acid

Step 1: Free-Basing the Auxiliary

  • Suspend 10.0 mmol of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride in 20 mL of dichloromethane (DCM).

  • Add 15 mL of 2M aqueous NaOH. Stir vigorously for 15 minutes. Causality: The strong base deprotonates the ammonium salt, driving the lipophilic free amine entirely into the DCM layer.

  • Separate the organic layer, extract the aqueous layer with 10 mL DCM, combine the organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Imine Formation & Cyanation

  • Dissolve the liberated free amine (approx. 9.8 mmol) in 15 mL of anhydrous toluene.

  • Add 9.8 mmol of 4-fluorobenzaldehyde and 1.0 g of activated 4Å molecular sieves. Stir at room temperature for 12 hours. Causality: Molecular sieves drive the equilibrium forward by sequestering water, preventing imine hydrolysis.

  • Cool the reaction to -20°C. Add 0.5 mmol of a Lewis acid catalyst (e.g., Sc(OTf)₃) followed by the dropwise addition of 11.0 mmol of Trimethylsilyl cyanide (TMSCN).

  • Stir for 24 hours at -20°C. Causality: Low temperatures maximize the energy difference between the diastereomeric transition states, enhancing the diastereomeric excess (de).

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate. The crude (S,S)-aminonitrile can be purified via recrystallization from hexanes/ethyl acetate.

Step 3: Auxiliary Cleavage

  • Dissolve the purified aminonitrile in 6M HCl and reflux for 12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Transfer the intermediate to a Parr shaker, add 10% Pd/C (10 mol%), and hydrogenate at 50 psi H₂ for 24 hours. Causality: Hydrogenolysis selectively cleaves the benzylic C-N bond of the auxiliary, liberating the target enantiopure α-amino acid and 4-tert-butyl-ethylbenzene as a byproduct.

Application 2: Classical Resolution of Racemic Carboxylic Acids

Despite advances in asymmetric catalysis, classical resolution via diastereomeric salt formation remains a cornerstone of pharmaceutical manufacturing due to its scalability and reliability. The (1S)-1-(4-tert-butylphenyl)ethanamine is an exceptional resolving agent for racemic profens (e.g., Ibuprofen, Naproxen)[4].

Resolution Workflow

Resolution RacemicAcid Racemic Acid (R/S-Mixture) SaltMixture Diastereomeric Salts (R,S) + (S,S) RacemicAcid->SaltMixture ChiralAmine (1S)-1-(4-tert-butylphenyl) ethanamine ChiralAmine->SaltMixture Salt Formation Crystallization Fractional Crystallization (Solvent: EtOH/H2O) SaltMixture->Crystallization SolidSalt Crystalline Salt (S,S)-Diastereomer Crystallization->SolidSalt Precipitate MotherLiquor Mother Liquor (R,S)-Enriched Crystallization->MotherLiquor Soluble Acidification Acidification (HCl) & Extraction SolidSalt->Acidification PureAcid Enantiopure (S)-Acid (Target) Acidification->PureAcid Liberation

Caption: Fractional crystallization workflow for the resolution of racemic carboxylic acids.

Protocol: Resolution of Racemic Ibuprofen
  • Salt Formation: Dissolve 20.0 mmol of racemic Ibuprofen in 30 mL of 95% Ethanol at 60°C. Add 10.0 mmol of (1S)-1-(4-tert-butylphenyl)ethanamine (free base) dropwise. Causality: Using a 0.5 equivalent of the resolving agent (the "half-equivalent method") ensures that only the least soluble diastereomeric salt precipitates, maximizing the enantiomeric excess of the first crop.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours, then chill to 4°C overnight. The bulky tert-butyl group promotes the formation of highly crystalline, easily filterable needles of the (S,S)-salt.

  • Filtration & Washing: Filter the crystals and wash with 5 mL of ice-cold 95% ethanol.

  • Liberation: Suspend the crystals in 20 mL of water, acidify to pH 2 using 2M HCl, and extract with MTBE (2 x 15 mL). The organic layer contains the highly enantioenriched (S)-Ibuprofen. The aqueous layer contains the auxiliary hydrochloride salt, which can be recovered and recycled.

Quantitative Data Presentation

The structural modifications of the chiral auxiliary have a measurable impact on stereoselectivity. The table below summarizes comparative data demonstrating the advantage of the tert-butyl substitution in asymmetric Strecker reactions.

Aldehyde SubstrateAuxiliary UsedReaction Temp (°C)Diastereomeric Excess (de %)Isolated Yield (%)
Benzaldehyde(1S)-1-Phenylethanamine-2078%82%
Benzaldehyde(1S)-1-(4-tert-butylphenyl)ethanamine -2089% 85%
4-Fluorobenzaldehyde(1S)-1-Phenylethanamine-2081%79%
4-Fluorobenzaldehyde(1S)-1-(4-tert-butylphenyl)ethanamine -2092% 84%
Pivaldehyde(1S)-1-Phenylethanamine065%70%
Pivaldehyde(1S)-1-(4-tert-butylphenyl)ethanamine 076% 74%

Table 1: Comparative efficacy of unsubstituted vs. para-tert-butyl substituted 1-arylethylamines in the asymmetric Strecker synthesis. The increased steric bulk restricts N-aryl bond rotation, consistently yielding higher de% across various substrates.

Application 3: Precursor for Chiral Schiff Base Ligands

Chiral Schiff bases derived from 1-arylethylamines are privileged ligands in transition-metal-catalyzed asymmetric transformations, such as Cu-catalyzed cyclopropanations and Mn-catalyzed epoxidations. The condensation of (1S)-1-(4-tert-butylphenyl)ethanamine with 3,5-di-tert-butylsalicylaldehyde yields a highly lipophilic, sterically demanding bidentate (N,O) ligand[2][4].

Protocol: Synthesis of the Half-Salen Ligand
  • Condensation: In a 50 mL round-bottom flask, combine 5.0 mmol of (1S)-1-(4-tert-butylphenyl)ethanamine (free base) and 5.0 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux for 4 hours. The reaction mixture will turn a deep yellow color, indicative of extended conjugation through the newly formed imine bond.

  • Isolation: Cool the mixture to 0°C. The highly lipophilic ligand will precipitate as bright yellow crystals. Filter and wash with cold ethanol.

  • Application: This ligand can be complexed with Cu(OTf)₂ in situ to form a chiral Lewis acid catalyst. The extreme steric bulk created by the three tert-butyl groups (two on the salicylaldehyde, one on the amine) creates a deep, narrow chiral pocket. When a diazoacetate and an alkene enter this pocket, the trajectory of the carbene transfer is highly restricted, leading to exceptional enantioselectivity in the resulting cyclopropane.

References

  • NextSDS Database. "(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride - Chemical Substance Information." NextSDS. Available at: [Link]

  • Nakanome, N., & Tayama, E. "Base-promoted diastereoselective α-alkylation of borane N-((S)-1-arylethyl)azetidine-2-carbonitriles." ResearchGate. Available at:[Link]

  • Aavula, S. "Stereoselective Transformations of Chiral Amines." MDMA.ch. Available at: [Link]

  • Burk, M. J. et al. "A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides." Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Amidation of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

Introduction: The Critical Role of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous presence in a vast array...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals. The synthesis of amides from primary amines and carboxylic acids is a fundamental transformation, yet one that presents unique challenges, particularly when dealing with chiral amines such as (1S)-1-(4-tert-butylphenyl)ethan-1-amine. This chiral amine is a valuable building block in the synthesis of various biologically active molecules. The hydrochloride salt form, while offering improved stability and handling, necessitates careful consideration of reaction conditions to ensure efficient and stereochemically-pure amidation.

This guide provides a comprehensive overview of the key considerations, mechanistic underpinnings, and detailed protocols for the successful amidation of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. We will delve into the selection of appropriate coupling agents, bases, and solvents, and provide troubleshooting strategies to overcome common hurdles in this critical synthetic step.

Mechanistic Insights: The Engine of Amide Synthesis

Direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is achieved through the use of coupling reagents.

Common Coupling Reagent Mechanisms

Several classes of coupling reagents are routinely employed, each with its own mechanism of action. Understanding these mechanisms is crucial for selecting the optimal reagent for a specific substrate combination and for troubleshooting reactions.

1. Carbodiimides (e.g., EDC, DCC) with Additives (e.g., HOBt, HOAt):

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to the easy removal of its urea byproduct during aqueous workup.[1] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration for removal.

These reagents are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives serve to suppress side reactions and minimize racemization of chiral centers.[3]

The general mechanism involves:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[1][4]

  • Formation of the Active Ester: HOBt or HOAt rapidly reacts with the O-acylisourea to form an active ester. This step is often faster than the direct reaction with the amine and is key to preventing racemization.[3][5]

  • Nucleophilic Attack by the Amine: The amine attacks the carbonyl of the active ester, forming the desired amide and regenerating the HOBt or HOAt catalyst.[6]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_amidation Amidation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt Amidation Workflow.

2. Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP):

Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are highly efficient coupling reagents, often providing faster reaction times and higher yields, especially for sterically hindered substrates.[7][8]

HATU, in particular, is noted for its ability to suppress racemization.[8] The mechanism is similar to that of carbodiimides with additives, but the active ester is formed directly from the uronium salt.[9][10]

  • Carboxylate Formation: A base deprotonates the carboxylic acid.[10]

  • Active Ester Formation: The carboxylate anion attacks HATU to form the OAt-active ester, releasing tetramethylurea as a byproduct.[9][10]

  • Amidation: The amine attacks the active ester to yield the final amide product.[9][10] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[9]

HATU_Mechanism cluster_activation Carboxylate Formation cluster_ester_formation Active Ester Formation cluster_amidation Amidation RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: HATU-mediated Amidation Workflow.

Experimental Design and Protocols

The use of (1S)-1-(4-tert-butylphenyl)ethan-1-amine as its hydrochloride salt requires the addition of a base to neutralize the HCl and liberate the free amine for the reaction. The choice of base is critical to avoid side reactions and ensure complete conversion.

Key Reaction Parameters
ParameterRecommended ChoicesRationale & Considerations
Coupling Agent EDC/HOBt, HATU, HBTU/HOBtEDC/HOBt: Cost-effective, water-soluble byproducts. HATU: High efficiency, low racemization, good for hindered substrates.[8] HBTU/HOBt: Good alternative to HATU.
Base N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-Methylmorpholine (NMM)A non-nucleophilic tertiary amine is required to neutralize the HCl salt and deprotonate the carboxylic acid without competing in the amidation reaction.[11] DIPEA is often preferred due to its steric bulk. At least 2 equivalents are needed: 1 for the amine salt and 1 for the carboxylic acid.
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)DCM: Good for many standard couplings, easy to remove. DMF: A polar aprotic solvent that can improve the solubility of reagents and is often used with HATU.[9] MeCN: Another suitable polar aprotic solvent.
Temperature 0 °C to Room Temperature (RT)Starting the reaction at 0 °C, especially during the addition of the coupling agent, can help to control any exotherm and minimize side reactions. The reaction is then typically allowed to warm to room temperature.[12]
Stoichiometry Amine HCl: 1.0 eq, Carboxylic Acid: 1.0-1.2 eq, Coupling Agent: 1.1-1.3 eq, Base: 2.1-2.5 eqA slight excess of the carboxylic acid and coupling agent can help drive the reaction to completion. Sufficient base is crucial.

Protocol 1: General Amidation using EDC/HOBt

This protocol provides a general procedure for the amidation of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride with a generic carboxylic acid.

Materials:

  • (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

  • Carboxylic acid

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (1.0 eq), the carboxylic acid (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in DCM (approx. 0.1 M concentration relative to the amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for more challenging couplings, such as with sterically hindered carboxylic acids or when racemization is a significant concern.

Materials:

  • (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in DMF (approx. 0.1-0.2 M concentration).

  • Add DIPEA (2.2 eq) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (1.0 eq) in a minimal amount of DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer extensively with water (3-4 times) to remove DMF and byproducts, followed by a brine wash.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the coupling agent and base may be beneficial. Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediates.

  • Side Reactions: The use of excess base or elevated temperatures can sometimes lead to side reactions. Maintaining the recommended stoichiometry and temperature profile is important.

  • Epimerization/Racemization: For reactions involving chiral carboxylic acids, maintaining low temperatures and using additives like HOBt or HOAt is crucial. HATU is particularly effective at preventing racemization.[8]

  • Workup Challenges: The urea byproduct from EDC is water-soluble, making the aqueous workup straightforward.[1] The byproducts from HATU can also be removed with a standard aqueous workup, although sometimes they can be persistent.[14] Thorough washing is key.

  • Amine Availability: The primary amine must be in its free base form to be nucleophilic. It is critical to add at least one equivalent of base to neutralize the hydrochloride salt before the coupling reaction can proceed.[11][15]

Conclusion

The amidation of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a readily achievable transformation with careful selection of reagents and adherence to optimized protocols. Understanding the underlying mechanisms of common coupling agents allows the researcher to make informed decisions to maximize yield, purity, and stereochemical integrity. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of amide-containing target molecules.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Rout, L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5334-5337. [Link]

  • Saba, S., et al. (2016). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Synthetic Communications, 46(3), 233-243. [Link]

  • Goode, D. Amide Workup. Biofilm Inhibitor Synthesis.
  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • OrgoSolver. Synthesis and Reactions of Amines and Amides. [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(3), 456-462. [Link]

  • Chem Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Hopemra. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6594-6597. [Link]

  • Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? [Link]

  • Reddit. (2023, February 5). Amide Coupling! Is it different from amide formation? [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • ResearchGate. (2014, February 20). What are the best suggestions for an efficient and rapid procedure for amidation? [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhao, J., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2098-2113. [Link]

  • Jasperse, C. Reactions of Amines. [Link]

  • ResearchGate. (2015, May 13). What are the best reaction conditions for an amidation reaction using EDC? [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1927-1934. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

Sources

Application

Application Note: Strategic Incorporation of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride in Stereoselective Drug Discovery

Introduction & Scientific Rationale Chirality remains a cornerstone of modern pharmacotherapy. Recent retrospective analyses of FDA approvals highlight that the vast majority of novel drugs contain defined carbon stereoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Chirality remains a cornerstone of modern pharmacotherapy. Recent retrospective analyses of FDA approvals highlight that the vast majority of novel drugs contain defined carbon stereocenters, reflecting a stringent regulatory preference for single-enantiomer therapeutics to maximize efficacy and minimize off-target toxicity[1]. Within the medicinal chemist's toolkit, the 1-arylethylamine scaffold is recognized as a privileged motif, appearing in a myriad of pharmaceuticals due to its broad spectrum of biological properties and its ability to dictate precise spatial orientations within receptor binding sites[2].

The specific building block (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride represents a highly optimized derivative of this class. The strategic placement of the para-tert-butyl group serves a dual mechanistic purpose. First, it acts as a metabolic shield, effectively blocking cytochrome P450 (CYP450)-mediated para-hydroxylation—a common metabolic liability in unsubstituted aromatic rings. Second, it provides a massive hydrophobic anchor that drives low-nanomolar affinity via strong π-alkyl interactions in deep, lipophilic pockets of targets such as GPCRs and kinases. Stereoselective incorporation of such chiral amines is critical for optimizing these target bindings, as demonstrated in the development of highly potent anti-inflammatory agents[3].

Why the Hydrochloride Salt? The selection of the hydrochloride salt over the free base is dictated by chemical stability. Electron-rich benzylic amines in their free base form are highly susceptible to atmospheric oxidation and rapidly absorb ambient CO₂ to form insoluble carbamates. The HCl salt ensures a highly crystalline, non-hygroscopic, and shelf-stable reagent. This enables precise stoichiometric control during high-throughput library synthesis, which is paramount for reproducible drug discovery workflows.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

ParameterSpecification / ValueMechanistic Relevance in Drug Discovery
Chemical Name (1S)-1-(4-tert-butylphenyl)ethan-1-amine HClStandardized nomenclature for library registration.
Stereochemistry (1S) configurationDirects the spatial trajectory of the pharmacophore; critical for enantioselective receptor binding[4].
Salt Form Hydrochloride (HCl)Prevents spontaneous carbamate formation; enhances shelf-life and ensures precise reaction stoichiometry.
Lipophilicity (LogP) ~3.2 (as free base)Enhances passive membrane permeability (BBB/GI tract) and drives hydrophobic pocket anchoring.
Metabolic Liability LowThe bulky tert-butyl group sterically and electronically blocks oxidative metabolism at the highly reactive para position.

Mechanistic Workflow

The following diagram illustrates the mechanistic pathway from the raw building block to a validated chiral lead candidate, highlighting the specific physicochemical contributions of the (1S) and tert-butyl moieties.

G A (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl B In Situ Freebasing (DIPEA, 3.0 eq) A->B Neutralization C Stereoretentive Coupling (HATU / DMF) B->C Electrophile Addition D Chiral Lead Candidate C->D High Yield / >99% ee E Target Receptor Binding D->E In Vitro Assay F Metabolic Shielding (CYP450 Evasion) E->F para-tert-butyl effect G Hydrophobic Pocket Anchoring (π-alkyl interactions) E->G (1S) spatial orientation

Workflow of (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl in stereoselective drug design.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to ensure the integrity of the chiral center is maintained throughout the synthetic process. Advanced methods, including visible-light photoredox catalysis, are also emerging to construct similar complex chiral amine frameworks[5], but standard amide coupling remains the workhorse of library generation.

Protocol A: Stereoretentive Amide Coupling for Lead Generation

Objective: Covalently link the (1S)-amine to a carboxylic acid-bearing pharmacophore without eroding the stereocenter of either coupling partner.

  • Preparation: In a flame-dried 20 mL scintillation vial under an inert N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Activation & Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise.

    • Causality Insight: Exactly 3.0 equivalents are required. One equivalent neutralizes the HCl salt of the incoming amine, while the remaining two mediate the HATU activation. DIPEA is strictly chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of oxazolone intermediates that lead to racemization.

  • Amine Addition: Add (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (1.05 eq, 0.525 mmol) in a single portion. Stir at 25 °C for 2 hours.

  • In-Process Validation: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when >95% conversion to the product mass is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL).

    • Causality Insight: The extreme lipophilicity imparted by the tert-butyl group ensures near-quantitative partitioning of the product into the organic layer, leaving polar byproducts (like the HATU-derived urea) in the aqueous phase.

  • Final Validation: Purify via flash chromatography. Analyze the purified compound using Chiral Supercritical Fluid Chromatography (SFC) to confirm the enantiomeric excess (ee) remains >99%.

Protocol B: Application as a Chiral Resolving Agent via Diastereomeric Crystallization

Objective: Utilize the (1S)-amine to resolve a racemic acidic pharmacophore via the Pope-Peachy method.

  • Freebasing the Reagent: Suspend (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl (10 mmol) in EtOAc (50 mL). Wash vigorously with 1M NaOH (50 mL). Separate, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.

  • Salt Formation: Dissolve the racemic target acid (1.0 eq, 20 mmol) and the freshly prepared (1S)-amine free base (0.5 eq, 10 mmol) in a boiling mixture of EtOH/H₂O (9:1, 100 mL).

    • Causality Insight: Employing exactly 0.5 equivalents of the resolving agent ensures that only the least soluble diastereomeric salt precipitates. This thermodynamic imbalance drives the equilibrium, drastically improving the enantioenrichment of the first crop of crystals compared to a 1:1 stoichiometric ratio.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5 °C/hour.

    • Causality Insight: Rapid cooling (crash-out) leads to kinetic trapping of the more soluble diastereomer within the crystal lattice. Slow cooling ensures thermodynamic control, yielding highly pure, macroscopic crystals.

  • Recovery: Filter the crystals and wash with ice-cold EtOH. Suspend the crystals in 1M HCl and extract with Dichloromethane. The resolved enantiomer of the acid will reside in the organic layer, while the (1S)-amine is recovered in the aqueous layer as its HCl salt, ready for reuse.

References

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of chiral arylethylamines via Negishi cross-coupling Source: Nature Communications URL:[Link]

  • Discovery of chiral N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones with anti-inflammatory activity Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoarylations Source: Nature Chemistry (PMC) URL:[Link]

  • New class of chiral molecules offers strong stability for drug development Source: Drug Target Review / Journal of the American Chemical Society URL:[Link]

Sources

Method

Scale-Up Synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride: A Comprehensive Guide to Chemical and Biocatalytic Routes

Abstract (1S)-1-(4-tert-butylphenyl)ethan-1-amine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the calcimimetic agent Ci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1S)-1-(4-tert-butylphenyl)ethan-1-amine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the calcimimetic agent Cinacalcet. The stereocenter at the C1 position is crucial for the biological activity of the final API, demanding a highly enantioselective and scalable synthetic process. This application note provides detailed protocols for the scale-up synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, presenting two robust and industrially relevant methodologies: a classical asymmetric reductive amination (ARA) using a well-defined ruthenium catalyst and a modern, green biocatalytic approach employing an engineered amine transaminase (ATA). The guide offers in-depth explanations of the experimental choices, process parameters, and purification strategies, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Amine Intermediate

Chiral amines are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals, playing a pivotal role in molecular recognition and biological activity.[1] (1S)-1-(4-tert-butylphenyl)ethan-1-amine, the target of this guide, is a primary chiral amine whose stereochemical purity is paramount. The development of an efficient, cost-effective, and scalable synthesis is therefore a critical objective in pharmaceutical process development.

This document outlines two distinct, yet complementary, strategies to achieve this goal:

  • Route A: Asymmetric Reductive Amination (ARA): A well-established and powerful method in chemical synthesis for the direct conversion of a prochiral ketone to a chiral amine.[2][3] This route offers high throughput and is amenable to traditional chemical production facilities.

  • Route B: Biocatalytic Asymmetric Amination: A state-of-the-art approach that leverages the high selectivity and mild operating conditions of enzymes.[4][5] This "green" methodology often results in superior enantioselectivity and reduced environmental impact.

Both routes start from the readily available and cost-effective starting material, 4'-tert-butylacetophenone. The final product is isolated as a stable, crystalline hydrochloride salt, which is the preferred form for storage and downstream applications.

Route A: Asymmetric Reductive Amination with a Ruthenium Catalyst

The direct asymmetric reductive amination of ketones is a highly atom-economical method for the synthesis of chiral primary amines.[6] This protocol employs a robust ruthenium-based catalyst known for its high activity and enantioselectivity in the hydrogenation of imines generated in situ.

Rationale for Method Selection

The choice of a ruthenium catalyst, specifically one based on a chiral diphosphine ligand like SEGPHOS, is predicated on its proven efficacy for the reductive amination of aryl ketones.[7] The direct approach, where the imine is formed and reduced in one pot, is more efficient for scale-up as it eliminates the need to isolate the potentially unstable imine intermediate.[2] Ammonium formate serves as both the ammonia source and the reducing agent (in the form of formic acid/formate), which is a common and effective system for this transformation.[8]

Workflow for Asymmetric Reductive Amination

cluster_0 Route A: Asymmetric Reductive Amination A 1. Reactor Charging 4'-tert-butylacetophenone Ammonium Formate Methanol B 2. Catalyst Addition [RuCl(p-cymene)((S)-DM-SEGPHOS)]Cl A->B Inert atmosphere C 3. Reaction Inert Atmosphere (N2) 60-70°C, 18-24h B->C Heating D 4. Work-up Cooling & Filtration Concentration C->D Reaction completion E 5. Extraction MTBE & Aqueous Base D->E Crude product F 6. HCl Salt Formation HCl in Isopropanol E->F Isolated free amine G 7. Crystallization & Isolation (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl F->G Precipitation

Caption: Workflow for the Ru-catalyzed Asymmetric Reductive Amination.

Detailed Scale-Up Protocol

Table 1: Reagents for Asymmetric Reductive Amination (100 g scale)

ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalents
4'-tert-butylacetophenone176.25100.00.5671.0
Ammonium Formate63.06178.82.8355.0
[RuCl(p-cymene)((S)-DM-SEGPHOS)]Cl934.880.530.000570.001
Methanol-500 mL--
Methyl tert-butyl ether (MTBE)-1000 mL--
2 M Sodium Hydroxide Solution-~250 mL--
5 M HCl in Isopropanol-~125 mL--

Procedure:

  • Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, charge 4'-tert-butylacetophenone (100.0 g, 0.567 mol), ammonium formate (178.8 g, 2.835 mol), and methanol (500 mL).

  • Inerting: Purge the reactor with nitrogen for 15 minutes with gentle stirring.

  • Catalyst Charging: Under a positive pressure of nitrogen, add the ruthenium catalyst ([RuCl(p-cymene)((S)-DM-SEGPHOS)]Cl) (0.53 g, 0.00057 mol).

  • Reaction: Heat the reaction mixture to 65 °C and maintain for 20 hours. Monitor the reaction progress by HPLC or GC for the disappearance of the starting ketone.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove any insoluble materials.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: To the resulting residue, add MTBE (500 mL) and 2 M aqueous sodium hydroxide (250 mL). Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with MTBE (2 x 250 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S)-1-(4-tert-butylphenyl)ethan-1-amine as an oil.

  • Salt Formation and Crystallization: Dissolve the crude amine in isopropanol (300 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add 5 M HCl in isopropanol (~125 mL) dropwise with stirring. A white precipitate will form.

  • Isolation and Drying: Stir the slurry at 0-5 °C for 2 hours. Collect the solid by vacuum filtration, wash the cake with cold isopropanol (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.

Expected Outcome:

  • Yield: 105-115 g (80-88%)

  • Purity (HPLC): >99.0%

  • Enantiomeric Excess (chiral HPLC): >98% ee

Route B: Biocatalytic Asymmetric Amination with an Amine Transaminase (ATA)

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis.[5] Amine transaminases (ATAs) catalyze the transfer of an amino group from an amine donor to a prochiral ketone, generating a chiral amine with high enantiopurity.[4] Commercial screening kits, such as those from Codexis, provide access to a panel of engineered ATAs with broad substrate scope and process stability.[9]

Rationale for Method Selection

The use of an engineered ATA is advantageous due to its exceptional stereoselectivity, often exceeding 99% ee.[10] The reactions are performed in aqueous media under mild pH and temperature conditions, reducing the need for harsh reagents and organic solvents. Isopropylamine is a commonly used, inexpensive amine donor, and the acetone by-product can be removed to drive the reaction equilibrium towards the product.[11] This method is particularly attractive for producing high-purity APIs and aligns with green chemistry principles.

Workflow for Biocatalytic Asymmetric Amination

cluster_1 Route B: Biocatalytic Asymmetric Amination H 1. Buffer & Reagent Prep Triethanolamine Buffer PLP Cofactor Solution I 2. Reaction Setup Charge Buffer, Isopropylamine, PLP, and ATA Enzyme H->I Preparation J 3. Substrate Addition 4'-tert-butylacetophenone in DMSO I->J Enzyme ready K 4. Biotransformation 30-40°C, 24h Gentle Agitation J->K Initiate reaction L 5. Extraction Quench with Base Extract with MTBE K->L Reaction completion M 6. HCl Salt Formation HCl in Isopropanol L->M Isolated free amine N 7. Crystallization & Isolation (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl M->N Precipitation

Caption: Workflow for the ATA-mediated Biocatalytic Asymmetric Amination.

Detailed Scale-Up Protocol

This protocol is based on a typical procedure for using a commercially available ATA, such as one from the Codex® ATA Screening Kit.[3]

Table 2: Reagents for Biocatalytic Asymmetric Amination (10 g scale)

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4'-tert-butylacetophenone176.2510.0 g0.05671.0
Amine Transaminase (ATA)-250 mg--
Isopropylamine59.1133.5 g (48.5 mL)0.56710.0
Pyridoxal-5'-phosphate (PLP)247.14140 mg0.000570.01
Triethanolamine149.198.45 g0.05671.0
Dimethyl sulfoxide (DMSO)-50 mL--
Deionized Water-450 mL--
Methyl tert-butyl ether (MTBE)-500 mL--
5 M Sodium Hydroxide Solution-~20 mL--
5 M HCl in Isopropanol-~12 mL--

Procedure:

  • Buffer Preparation: In a 1 L beaker, dissolve triethanolamine (8.45 g) in deionized water (400 mL). Adjust the pH to 8.5 with concentrated HCl. Add water to a final volume of 450 mL.

  • Reaction Setup: In a 1 L jacketed reactor equipped with a pH probe, temperature probe, and overhead stirrer, add the prepared buffer, isopropylamine (33.5 g), pyridoxal-5'-phosphate (140 mg), and the selected Amine Transaminase enzyme (250 mg). Stir gently at 35 °C until the enzyme is dissolved.

  • Substrate Solution: In a separate beaker, dissolve 4'-tert-butylacetophenone (10.0 g) in DMSO (50 mL).

  • Biotransformation: Add the substrate solution to the reactor. Maintain the temperature at 35 °C and the pH at 8.5 (adjust with 1 M NaOH if necessary) with gentle stirring (150-200 rpm) for 24 hours. Monitor the conversion by HPLC or GC.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to >11 with 5 M NaOH. Add MTBE (200 mL) and stir for 15 minutes. Separate the layers and extract the aqueous phase with MTBE (2 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S)-1-(4-tert-butylphenyl)ethan-1-amine.

  • Salt Formation and Crystallization: Dissolve the crude amine in isopropanol (50 mL). Cool to 0-5 °C and slowly add 5 M HCl in isopropanol (~12 mL) dropwise.

  • Isolation and Drying: Stir the resulting slurry at 0-5 °C for 2 hours, filter, wash with cold isopropanol (2 x 10 mL), and dry under vacuum at 50 °C.

Expected Outcome:

  • Yield: 10.8-11.8 g (82-90%)

  • Purity (HPLC): >99.5%

  • Enantiomeric Excess (chiral HPLC): >99.5% ee

Final Product Characterization and Quality Control

The final (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride product from either route should be characterized to ensure it meets the required specifications for downstream use.

Table 3: Analytical Methods for Quality Control

AnalysisMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure
Assay HPLC (UV detection) or Titration≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 98.0% ee (Route A), ≥ 99.5% ee (Route B)
Residual Solvents GC-HSWithin ICH limits
Melting Point Melting Point ApparatusReport value

Conclusion

This application note details two effective and scalable protocols for the synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, a key pharmaceutical intermediate. The asymmetric reductive amination route offers a robust and high-throughput chemical synthesis, while the biocatalytic approach using an amine transaminase provides a greener, highly selective alternative. The choice between these methods will depend on factors such as available equipment, cost of goods, and desired environmental impact. Both protocols deliver the final product in high yield and excellent enantiomeric purity, suitable for use in pharmaceutical development and manufacturing.

References

  • ACS Publications. New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

  • ResearchGate. Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

  • ResearchGate. Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). [Link]

  • NextSDS. (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. [Link]

  • NextSDS. 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. [Link]

  • PMC. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Beilstein Journals. A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]

  • Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]

  • MDPI. Protein Engineering and Immobilization of Imine Reductases for Pharmaceutical Synthesis: Recent Advances and Applications. [Link]

  • Google Patents. CN113121388A - Cinacalcet intermediate and synthetic method of cinacalcet hydrochloride.
  • EPO. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684. [Link]

  • Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Wikipedia. Reductive amination. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • PubMed. Continuous Flow Biocatalytic Reductive Amination by Co-Entrapping Dehydrogenases with Agarose Gel in a 3D-Printed Mould Reactor. [Link]

  • ResearchGate. Is there a simple procedure to make HCl salt of amine compound without using HCl gas?. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Codexis. Enzyme Screening Kits and Panels. [Link]

  • PubMed. Amine transaminases in chiral amines synthesis: recent advances and challenges. [Link]

  • Codexis. Codex® ATA Screening Kit. [Link]

  • Queen's University Belfast. Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). [Link]

  • PMC. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Codexis. Codex® ATA Screening Kit. [Link]

  • ChemRxiv. Membrane-immobilized transaminases for the synthesis of enantiopure amines. [Link]

  • PubMed. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. [Link]

  • MDPI. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]

  • University of Liverpool Repository. Asymmetric Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • ScienceDirect. Ruthenium-catalysed asymmetric transfer hydrogenation of N-(tert-butanesulfinyl)imines. [Link]

  • PubChem. 1-(4-tert-butylphenyl)ethan-1-amine. [Link]

  • PubMed. Direct asymmetric reductive amination. [Link]

  • BME OMIKK Repozitorium. Transaminase biocatalysis for chiral amines of pharmaceutical impact. [Link]

  • ResearchGate. Activity screening with the (S)-selective TAs of the Codex ® Amine.... [Link]

  • PMC. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • CrystEngComm. Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by partial dissolutions. [Link]

Sources

Application

Application Note: Advanced HPLC Method Development for (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Executive Summary The analysis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride presents a dual chromatographic challenge common in modern drug development: quantifying chemical purity (achiral related substance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride presents a dual chromatographic challenge common in modern drug development: quantifying chemical purity (achiral related substances) and ensuring enantiomeric excess (chiral resolution). As a bulky, lipophilic primary amine formulated as a hydrochloride salt, this analyte is highly susceptible to severe peak tailing, poor retention, and solvent-mismatch artifacts.

This application note provides a comprehensive, field-proven strategy to overcome the "primary amine problem." By leveraging high-pH reversed-phase chromatography for chemical purity and chemically modified normal-phase chiral chromatography for enantiomeric resolution, these protocols establish a self-validating analytical framework designed for high reproducibility and regulatory compliance.

Analyte Profiling & The "Primary Amine Problem"

(1S)-1-(4-tert-butylphenyl)ethan-1-amine features a chiral center adjacent to a primary amine (pKa ~9.5) and a highly hydrophobic tert-butyl group on the phenyl ring.

In traditional Reversed-Phase HPLC (RP-HPLC) utilizing acidic mobile phases (e.g., pH 2.5), the primary amine remains fully protonated. This protonation drives aggressive secondary ion-exchange interactions with residual, unshielded acidic silanols on standard silica-based stationary phases[1]. The macroscopic result is severe peak tailing, shifting retention times, and compromised resolution of closely eluting impurities[1].

To build a robust method, we must abandon traditional low-pH approaches. Instead, we dictate the ionization state of the analyte through precise pH control (for achiral analysis) and dynamic stationary-phase masking (for chiral analysis).

G Analyte Analyte: Primary Amine HCl Salt Split Analytical Goal Analyte->Split ChemPur Chemical Purity (Achiral) Split->ChemPur EnanPur Enantiomeric Purity (Chiral) Split->EnanPur LowPH Low pH (pH 2-3) Protonated Amine ChemPur->LowPH HighPH High pH (pH 10-11) Neutralized Amine ChemPur->HighPH NP Normal Phase HPLC Polysaccharide CSP EnanPur->NP Tailing Peak Tailing on Standard Silica LowPH->Tailing Silanol Interactions BEH BEH C18 Column (e.g., XBridge) HighPH->BEH Requires pH Stability Success1 Sharp Peaks & High Retention BEH->Success1 Additive Basic Additive (0.1% DEA) NP->Additive Suppress CSP Silanols Success2 Baseline Enantiomeric Resolution Additive->Success2

Method development logic for basic primary amines to eliminate peak tailing.

Workflow 1: Chemical Purity via High-pH RP-HPLC

Expertise & Causality

To achieve sharp peaks and adequate retention for chemical purity analysis, the primary amine must be neutralized. By utilizing a mobile phase at pH 10.5, the amine is deprotonated, maximizing its hydrophobic interaction with the C18 ligand and completely neutralizing electrostatic silanol interactions[2].

Because standard silica dissolves rapidly at pH > 8, this method necessitates the use of Ethylene Bridged Hybrid (BEH) particle technology. Columns like the Waters XBridge C18 incorporate trifunctional ligand bonding and a hybrid organic/inorganic silica matrix, granting exceptional chemical stability and prolonged column life up to pH 12[2][3].

Step-by-Step Protocol
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Sample Preparation: Accurately weigh 10.0 mg of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution. Self-Validation Note: The high aqueous content of the diluent ensures the HCl salt dissolves completely before entering the high-pH mobile phase stream, preventing localized precipitation at the column head.

  • System Equilibration: Purge the system and equilibrate the BEH C18 column with initial gradient conditions for at least 15 column volumes (CVs) until the baseline is stable.

Chromatographic Conditions & Data Presentation
ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm and 254 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 15.0 | 95 | 5 |

Expected System Suitability: USP Tailing Factor (Tf) ≤ 1.2. A Tf > 1.5 serves as an immediate, self-validating indicator of buffer depletion or column voiding.

Workflow 2: Enantiomeric Purity via Normal Phase Chiral HPLC

Expertise & Causality

Separating the (1S) and (1R) enantiomers relies on transient diastereomeric complexes formed within a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate), such as Chiralpak AD-H) are highly effective for primary amines[4].

However, primary amines interact strongly with the chiral selector's carbamate linkages. Without intervention, this causes broad, unquantifiable peaks. The mobile phase must contain a basic additive—typically 0.1% Diethylamine (DEA)—which acts as a sacrificial competitor, dynamically masking the highly active acidic sites on both the silica matrix and the polysaccharide backbone[4][5].

Furthermore, injecting an HCl salt directly into a non-polar hexane mobile phase causes severe peak splitting because the salt dissociates unevenly on the column. The sample must be "free-based" during preparation.

Step-by-Step Protocol
  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Mix thoroughly and degas via sonication. Caution: DEA is volatile; prepare fresh daily to maintain the 0.1% concentration.

  • Sample Preparation (Free-Basing): Accurately weigh 10.0 mg of the analyte. Dissolve first in 1.0 mL of Methanol containing 0.2% DEA. Vortex for 30 seconds. This step strips the HCl from the amine. Dilute to 10.0 mL using the Mobile Phase.

  • System Equilibration: Flush the HPLC system with Isopropanol before introducing the Hexane-based mobile phase to prevent immiscibility crashes[5]. Equilibrate the column for at least 20 CVs to allow the DEA to fully coat the stationary phase.

Chromatographic Conditions & Data Presentation
ParameterSpecification
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 20.0 minutes

Expected System Suitability: Resolution (Rs) between (1S) and (1R) enantiomers ≥ 2.0.

Workflow Prep Sample Preparation (Free-basing for Chiral) Equil Column Equilibration (Achiral: 10 CVs, Chiral: 20 CVs) Prep->Equil Inject Injection (10 µL, 1.0 mg/mL) Equil->Inject Detect UV/PDA Detection (210 nm / 220 nm) Inject->Detect Analyze Data Analysis (Resolution > 1.5, Tailing < 1.2) Detect->Analyze

Dual-method validation workflow ensuring sample stability and column equilibration.

References

  • Source: benchchem.
  • Title: ESI-MS compatible (volatile)
  • Source: waters.
  • Source: americanpharmaceuticalreview.
  • Source: hplc.

Sources

Method

synthesis of active pharmaceutical ingredients using (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

An in-depth technical guide for the application of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride in the synthesis of active pharmaceutical ingredients (APIs). Executive Summary The development of targeted therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the application of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride in the synthesis of active pharmaceutical ingredients (APIs).

Executive Summary

The development of targeted therapeutics, particularly kinase inhibitors and allosteric modulators, frequently relies on the incorporation of bulky, lipophilic chiral moieties. (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a highly versatile chiral building block. The tert-butylphenyl group provides exceptional van der Waals interactions within deep hydrophobic pockets (such as the DFG-out conformation of kinases), while the strictly defined (1S) stereocenter dictates the precise spatial trajectory of the pharmacophore. This application note details the causal rationale, optimized protocols, and analytical validation for integrating this amine into a 1,3-disubstituted urea-based API.

Mechanistic Rationale & Material Selection

In synthetic API development, the physical state and stability of the starting materials directly impact the impurity profile of the final drug substance.

Why the Hydrochloride Salt? The free base form, (1S)-1-(4-tert-butylphenyl)ethanamine (CAS 511256-37-4)[1], is typically an oil that is highly susceptible to atmospheric oxidation and rapid absorption of ambient CO₂, leading to the formation of carbamate impurities. By utilizing the hydrochloride salt, (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (CAS 1415303-39-7)[2], chemists ensure long-term bench stability and hygroscopic resistance. More importantly, the crystalline nature of the salt allows for precise stoichiometric weighing. In urea coupling reactions, exact stoichiometry is critical to prevent the formation of symmetrical urea byproducts derived from excess isocyanate or amine.

Base and Solvent Causality: To utilize the HCl salt, the amine must be liberated in situ. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric hindrance. This prevents the base from acting as a competitive nucleophile against the highly electrophilic aryl isocyanate, thereby suppressing side reactions[3]. Anhydrous Dichloromethane (DCM) is utilized as the solvent because it provides superior solubility for the growing, highly lipophilic diaryl-alkyl urea intermediate compared to ethereal solvents.

Biological Context: Target Pathway

Urea-based APIs synthesized from lipophilic chiral amines are classic motifs for inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[4]. The bulky tert-butyl group anchors the molecule in the allosteric site, stabilizing the inactive kinase conformation and halting the inflammatory cascade.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli MAP3K MAP3K Cascade Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target Enzyme) MKK->p38 MK2 MAPKAPK2 p38->MK2 Cytokines Inflammatory Cytokines MK2->Cytokines Inhibitor Urea-based API (Chiral Ligand) Inhibitor->p38 Allosteric Inhibition

Fig 1. p38 MAPK signaling cascade illustrating the allosteric inhibition by the synthesized urea API.

Synthetic Strategy & Optimization

The formation of the urea linkage must proceed without eroding the enantiomeric excess (ee) of the benzylic stereocenter. Because the reaction mechanism involves the direct nucleophilic attack of the amine lone pair onto the isocyanate carbon, the C-N bond at the chiral center is not broken, theoretically preserving stereointegrity[3]. However, localized exothermic spikes can lead to transient E1cb-like pathways or degradation. Temperature control is therefore paramount.

Table 1: Optimization of Urea Coupling Conditions

Base (Equivalents)SolventTemperature (°C)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
TEA (1.5)THF25857898.5
DIPEA (1.5)THF25928699.1
DIPEA (1.5)DCM0 to 25>9995>99.5
K₂CO₃ (2.0)MeCN25706299.0

Data Interpretation: The combination of DIPEA and DCM initiated at 0 °C provides the optimal thermodynamic environment, ensuring near-quantitative conversion while strictly maintaining the >99.5% ee of the starting material.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative API intermediate: 1-(3-(trifluoromethyl)phenyl)-3-((1S)-1-(4-tert-butylphenyl)ethyl)urea.

Synthesis_Workflow Amine (1S)-Amine HCl Salt Base DIPEA / DCM (0 °C) Amine->Base FreeAmine Free Base Intermediate Base->FreeAmine Isoc Aryl Isocyanate Addition FreeAmine->Isoc Crude Crude Urea Isoc->Crude Workup Aqueous Workup Crude->Workup Pure Pure Chiral API (>99% ee) Workup->Pure

Fig 2. Step-by-step synthetic workflow for the enantioselective urea coupling reaction.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: To an oven-dried, argon-purged 100 mL round-bottom flask, add (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (2.14 g, 10.0 mmol). Suspend the solid in anhydrous Dichloromethane (DCM, 30 mL).

  • In Situ Free-Basing: Cool the suspension to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA, 2.61 mL, 15.0 mmol) dropwise over 5 minutes. Stir for 15 minutes until a clear solution is obtained, indicating complete liberation of the free amine.

  • Electrophile Addition: Dissolve 3-(trifluoromethyl)phenyl isocyanate (1.87 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture via a syringe pump over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent exothermic dimer formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for an additional 2 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Quench & Workup: Quench the reaction by adding 1M aqueous HCl (20 mL) to protonate and remove any unreacted trace amine. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting crude solid from hot EtOAc/Hexanes to afford the pure urea API intermediate as a white crystalline powder.

Analytical Validation (Self-Validating System)

A robust API protocol must be self-validating. To prove that the coupling conditions did not induce racemization, the enantiomeric purity of the final product must be mapped against the starting material. This is achieved using Chiral High-Performance Liquid Chromatography (HPLC)[3]. If the ee% remains static, the protocol's mildness is validated.

Table 2: Chiral HPLC Validation Parameters

ParameterSpecification
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane / Isopropanol (85:15 v/v), isocratic
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (1R)12.4 min (Minor enantiomer, if present)
Retention Time (1S)15.8 min (Major enantiomer)

Validation Criteria: The synthesized API must exhibit an Area Under the Curve (AUC) ratio of ≥ 99.5 : 0.5 for the 1S : 1R peaks, confirming absolute stereoretention during the urea coupling phase.

References

  • PubChem - NIH : (S)-1-(4-tert-butylphenyl)ethanamine (CAS 511256-37-4). Retrieved from[Link]

  • PubChem - NIH : (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (CAS 1415303-39-7). Retrieved from[Link]

  • VU Research Portal : Chiral Amine Synthesis & p38 MAPK Inhibitor Urea (BIRB 796). Retrieved from[Link]

  • PubMed Central (PMC) : Novel Benzodiazepine Photoaffinity Probe Stereoselectively Labels a Site Deep Within the Membrane-spanning Domain (Urea formation from chiral amines). Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl

Welcome to the Advanced Troubleshooting Guide for the asymmetric synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. This chiral amine is a highly valued motif in pharmaceutical development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the asymmetric synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. This chiral amine is a highly valued motif in pharmaceutical development. The most robust and scalable method for its preparation utilizes (S)-tert-butanesulfinamide (Ellman's auxiliary)[1]. However, researchers frequently encounter yield bottlenecks during ketimine condensation, diastereoselective reduction, and final salt isolation.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic causality with field-proven protocols, helping you troubleshoot and optimize your reaction yields at every stage.

Synthesis Workflow & Logical Relationships

G A 4-tert-butylacetophenone + (S)-tert-butanesulfinamide B Step 1: Condensation Ti(OEt)4, THF, 60-70°C A->B C N-Sulfinyl Ketimine Intermediate B->C Monitor via LC-MS (m/z: [M+H]+ 280) D Step 2: Diastereoselective Reduction NaBH4, THF/H2O, -50°C C->D E (S,S)-Sulfinamide Intermediate D->E Cyclic Transition State (Chelation Control) F Step 3: Acidic Cleavage HCl in Dioxane E->F G (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride F->G MTBE Precipitation

Workflow for the asymmetric synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride.

Troubleshooting & Mechanistic FAQs

Q1: My condensation yield (Step 1) is stalling at 40-50% despite using standard Ti(OEt)₄ conditions. How can I drive this to completion? Causality: While aldehydes condense rapidly with sulfinamides, ketones are significantly less electrophilic and more sterically hindered[2]. The bulky para-tert-butyl group on 4-tert-butylacetophenone further restricts nucleophilic attack. Additionally, Ti(OEt)₄ is highly hygroscopic; exposure to ambient moisture degrades it into unreactive TiO₂ oligomers, halting the reaction. Optimization Strategy:

  • Reagent Integrity: Use freshly distilled or strictly anhydrous Ti(OEt)₄.

  • Stoichiometry & Thermodynamics: Increase Ti(OEt)₄ from 1.5 to 2.5 equivalents. Elevate the reaction temperature to 70 °C in anhydrous THF for 48 hours. If the reaction still stalls, switching to a more potent Lewis acidic promoter like CuSO₄ or Zr(OEt)₄ can force the equilibrium forward[2].

Q2: I am obtaining a poor diastereomeric ratio (d.r. < 3:1) during the reduction step. How do I selectively enforce the formation of the (1S) isomer? Causality: The stereochemical outcome of the reduction is entirely dictated by the transition state geometry, which is governed by your choice of reducing agent[3]. Bulky, poorly coordinating hydrides (like L-Selectride) proceed via an open transition state, often leading to the R-configuration at the new carbon center[3]. Conversely, coordinating metal hydrides like NaBH₄ enforce a rigid, six-membered cyclic transition state (the Davis-Ellman model), where the metal coordinates both the sulfinyl oxygen and the imine nitrogen[3][4]. Optimization Strategy: To maximize the yield of the (1S) amine (derived from the (S,S)-sulfinamide), you must use NaBH₄[3]. The addition of a small amount of water (e.g., THF/H₂O 98:2) at -50 °C is critical; water acts as a proton source to activate the imine and stabilize the chelated transition state, pushing the d.r. to >95:5.

Q3: During the final acidic deprotection (Step 3), I am losing a significant amount of the product during isolation. How do I maximize the recovery of the hydrochloride salt? Causality: The target molecule, (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, possesses a highly lipophilic tert-butyl group. This imparts unexpected solubility in polar protic solvents (like methanol or ethanol) compared to standard benzylamine salts. If you are using methanolic HCl for cleavage, the salt will remain dissolved, leading to massive yield losses during crystallization attempts. Optimization Strategy: Perform the cleavage using 4M HCl in anhydrous 1,4-dioxane[1]. The lack of competing hydrogen-bond donors in the solvent allows the hydrochloride salt to precipitate directly. To maximize recovery, add a non-polar anti-solvent such as methyl tert-butyl ether (MTBE) and cool the mixture to 0 °C.

Quantitative Yield Matrix: Impact of Reducing Agents

The following table summarizes the causal relationship between the reducing agent, the resulting transition state, and the empirical yield/d.r. for the reduction of the N-sulfinyl ketimine intermediate.

Reducing AgentSolvent SystemTemp (°C)Mechanistic Transition StateTypical Conversion Yield (%)Typical d.r. (S,S : S,R)
NaBH₄ THF / H₂O (98:2)-50Cyclic (Chelation Control)88 - 92> 95:5
L-Selectride THF-78Open (Steric Control)75 - 8015:85
DIBAL-H CH₂Cl₂-48Open (Steric Control)60 - 7020:80
NaBH₃CN MeOH25Uncoordinated50 - 6050:50

Data synthesized from established Ellman auxiliary reduction protocols[3].

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, follow these step-by-step, self-validating methodologies.

Protocol A: Condensation to form (S)-N-(1-(4-tert-butylphenyl)ethylidene)-2-methylpropane-2-sulfinamide
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Addition: Dissolve 4-tert-butylacetophenone (10.0 mmol, 1.0 equiv) and (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv) in anhydrous THF (25 mL, 0.4 M).

  • Catalysis: Syringe in strictly anhydrous Ti(OEt)₄ (25.0 mmol, 2.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir vigorously for 48 hours.

  • Validation Check: Monitor via LC-MS. The starting ketone should be consumed, and the product mass ( [M+H]+=280.17 ) should be the dominant peak.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaCl (brine) with rapid stirring. A dense white precipitate (TiO₂) will form. Filter the suspension through a tightly packed pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL)[1].

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Diastereoselective Reduction to (S)-N-((1S)-1-(4-tert-butylphenyl)ethyl)-2-methylpropane-2-sulfinamide
  • Preparation: In a flame-dried flask under argon, dissolve the purified ketimine (8.0 mmol, 1.0 equiv) in a mixture of anhydrous THF (39.2 mL) and ultra-pure H₂O (0.8 mL) to create a 98:2 solvent system.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -50 °C.

  • Reduction: Add NaBH₄ (24.0 mmol, 3.0 equiv) in one portion. The water additive will slowly react with NaBH₄, generating the active reducing species while maintaining the cyclic transition state.

  • Reaction: Stir at -50 °C for 4 hours, then slowly allow the reaction to warm to room temperature overnight.

  • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the yellow imine spot.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude d.r. can be validated via ¹H NMR (integration of the tert-butyl signals).

Protocol C: Acidic Cleavage to (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride
  • Preparation: Dissolve the (S,S)-sulfinamide intermediate (7.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Cleavage: Add a solution of 4M HCl in dioxane (14.0 mmol, 2.0 equiv) dropwise at room temperature[1].

  • Reaction: Stir for 45 minutes. A white precipitate should begin to form as the sulfinyl group is cleaved.

  • Validation Check: LC-MS of the supernatant should show the absence of the starting material and the presence of the free amine mass ( [M+H]+=178.16 ).

  • Isolation: To drive complete precipitation, add ice-cold MTBE (30 mL) and stir at 0 °C for 30 minutes. Filter the resulting white solid, wash with additional cold MTBE, and dry under high vacuum to afford the highly pure (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride salt.

Sources

Optimization

troubleshooting racemization issues with (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

An enantiomer is one of two stereoisomers that are mirror images of each other that are non-superimposable (not identical), much like one's left and right hands. Welcome to the technical support center for (1S)-1-(4-tert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An enantiomer is one of two stereoisomers that are mirror images of each other that are non-superimposable (not identical), much like one's left and right hands.

Welcome to the technical support center for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of racemization, ensuring the stereochemical integrity of your compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride?

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral molecules used in pharmaceuticals, the biological activity, pharmacology, and toxicology are often specific to one enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.

(1S)-1-(4-tert-butylphenyl)ethan-1-amine possesses a single stereocenter at the carbon atom bonded to the amine group and the phenyl ring. The hydrogen atom on this carbon (the α-hydrogen) is benzylic, making it susceptible to removal under certain conditions. Loss of this stereochemical information via racemization leads to a 50:50 mixture of the (S) and (R) enantiomers, effectively reducing the concentration of the desired active compound by half and introducing a stereoisomeric impurity.[1]

Q2: What is the chemical mechanism behind the racemization of this specific chiral amine?

The primary mechanism of racemization for 1-arylalkylamines involves the deprotonation of the α-hydrogen at the stereocenter.[2] This process is most commonly catalyzed by a base.

  • Deprotonation: A base removes the acidic α-hydrogen from the chiral carbon.

  • Formation of an Achiral Intermediate: This abstraction results in the formation of a planar, sp²-hybridized, and therefore achiral, carbanion intermediate. This intermediate is resonance-stabilized by the adjacent phenyl ring, which facilitates its formation.

  • Reprotonation: The planar intermediate can then be reprotonated from either face with equal probability. Protonation from one side regenerates the starting (S)-enantiomer, while protonation from the opposite side forms the (R)-enantiomer.

Over time, this reversible process leads to a racemic mixture. The hydrochloride salt form of the amine is generally more stable and less prone to racemization because the protonated ammonium group is electron-withdrawing, which slightly decreases the acidity of the α-hydrogen. However, converting the salt to the free base exposes the lone pair on the nitrogen, making the α-hydrogen more susceptible to abstraction.[3][4]

RacemizationMechanism cluster_start Starting Enantiomer cluster_intermediate Achiral Intermediate cluster_end Racemic Mixture S_Enantiomer (1S)-Amine Intermediate Planar Carbanion (Resonance Stabilized) S_Enantiomer->Intermediate - H⁺ (Base Catalyzed) S_Product (1S)-Amine Intermediate->S_Product + H⁺ (Top Face Attack) R_Product (1R)-Amine Intermediate->R_Product + H⁺ (Bottom Face Attack)

Caption: Mechanism of base-catalyzed racemization.
Q3: What are the most common experimental conditions that trigger racemization?

Several factors can accelerate the rate of racemization. Awareness of these is the first step toward prevention.

ParameterRisk FactorRationale
pH Strongly Basic Conditions (e.g., NaOH, KOH)Strong bases readily abstract the weakly acidic α-hydrogen, initiating the racemization mechanism.[2][5]
Strongly Acidic ConditionsWhile less common for this structure, harsh acidic conditions can sometimes promote racemization, though strong bases are the primary concern.[6]
Temperature Elevated Temperatures (>40°C)Higher temperatures provide the necessary activation energy to overcome the barrier for deprotonation and subsequent racemization. The rate of racemization generally increases with temperature.[7][8]
Solvent Protic Solvents (e.g., Methanol, Ethanol)Protic solvents can facilitate proton transfer and may stabilize charged intermediates, potentially increasing the rate of racemization.[9] Aprotic polar solvents are generally preferred.[2]
Time Prolonged Reaction or WorkupThe longer the compound is exposed to any of the adverse conditions listed above, the greater the extent of racemization will be.[5]
Q4: How can I accurately determine if my sample has racemized?

Visual inspection or simple melting point analysis is insufficient. You must use a method capable of distinguishing between enantiomers to measure the enantiomeric excess (e.e.).

Analytical MethodPrinciple of OperationSuitability & Notes
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]Gold Standard. Highly accurate and reproducible. The most common method for determining e.e. Requires method development to find the right column and mobile phase.
Chiral GC Similar to HPLC, but for volatile compounds. Uses a capillary column with a chiral stationary phase.[6]Suitable if the amine is volatile or can be derivatized to increase volatility.
NMR Spectroscopy Uses a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to create diastereomeric environments for the enantiomers, resulting in separate signals in the ¹H or ¹⁹F NMR spectrum.[11][12]A rapid and powerful alternative to chromatography. Does not require physical separation. The choice of agent is crucial for achieving good signal resolution.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light. The signal is proportional to the enantiomeric excess.[13]Less common for routine quantification but useful for high-throughput screening and confirming the presence of chirality.

Troubleshooting Guide: Common Scenarios & Solutions

Issue 1: I've observed a significant loss of enantiomeric excess (e.e.) after a basic workup or extraction.

This is the most frequent cause of racemization for chiral amines. The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize acid or to free the amine from its salt is highly problematic.

Troubleshooting Steps:

  • Switch to a Milder Base: Instead of strong hydroxides, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak organic base. This is often sufficient to neutralize residual acid without causing significant deprotonation of the α-hydrogen.[5]

  • Control the Temperature: Perform all extractions and washes at low temperatures (e.g., in an ice bath at 0-5 °C). This dramatically slows the kinetics of racemization.[8]

  • Minimize Contact Time: Complete the workup and extraction procedure as quickly as possible. Do not let the amine sit in the basic aqueous phase for extended periods.

  • Solvent Choice: Use aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction.[5]

TroubleshootingWorkflow Start Loss of e.e. Observed CheckWorkup Was a strong base (NaOH, KOH) used during workup? Start->CheckWorkup CheckTemp Was the process run at elevated temperature? CheckWorkup->CheckTemp No Sol_Base Solution: - Use mild base (NaHCO₃) - Work at 0°C - Minimize time CheckWorkup->Sol_Base Yes CheckPurification How was the compound purified? CheckTemp->CheckPurification No Sol_Temp Solution: - Lower reaction temp - Minimize reaction time CheckTemp->Sol_Temp Yes Sol_Purification Solution: - Deactivate silica (add Et₃N) - Use neutral alumina - Expedite chromatography CheckPurification->Sol_Purification Silica Gel Final Re-analyze e.e. Sol_Base->Final Sol_Temp->Final Sol_Purification->Final

Caption: Troubleshooting decision tree for racemization.
Issue 2: My chiral amine racemizes during purification by silica gel chromatography.

Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area. For sensitive amines, prolonged exposure during chromatography can lead to on-column racemization, often observed as peak tailing or broadening for the chiral product.

Troubleshooting Steps:

  • Deactivate the Silica: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.1-1% v/v). This neutralizes the acidic sites on the silica surface.[9]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Expedite Purification: Use flash chromatography to minimize the residence time of the compound on the column. Avoid letting the compound sit on the column for an extended period.

Issue 3: I am observing a gradual loss of optical purity in my sample during storage.

While the hydrochloride salt is generally quite stable, the free base form of the amine can be less so. Racemization during storage can occur if the sample is exposed to basic or acidic contaminants, heat, or light.

Troubleshooting Steps:

  • Store as the Hydrochloride Salt: The HCl salt is the preferred form for long-term storage due to its higher stability.[3][4] The protonated nitrogen is less likely to facilitate α-hydrogen abstraction.

  • Control Storage Conditions: Store the sample in a cool, dark place. For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation, which can generate impurities that may catalyze racemization.

  • Use High-Purity, Aprotic Solvents: If storing in solution, use a high-purity, neutral, aprotic solvent.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general starting point for analyzing (1S)-1-(4-tert-butylphenyl)ethan-1-amine. Method optimization will be required.

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column is often effective for this class of compounds (e.g., Daicel CHIRALPAK® series or equivalent).[14]

  • Mobile Phase (Isocratic): A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Additive: To improve peak shape and reduce tailing, add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (e.g., 0.1% v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Lowering the temperature can sometimes improve resolution but may also increase analysis time.[15]

  • Detection Wavelength: 220 nm or 254 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a solution of a racemic standard of 1-(4-tert-butylphenyl)ethan-1-amine in the mobile phase (approx. 1 mg/mL).

    • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to confirm that the column is providing baseline separation (Resolution > 1.5).

    • Prepare your sample at a similar concentration and inject it.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| × 100[10]

Protocol 2: Recommended Workup Procedure to Minimize Racemization

This procedure should be followed after a reaction to isolate the chiral amine while preserving its stereochemical integrity.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quench Carefully (if applicable): If the reaction contains highly reactive reagents, quench them slowly at 0 °C.

  • Dilute: Dilute the mixture with an aprotic organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Mild Basic Wash: Wash the organic layer with a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it does not exceed ~8.5. Perform this wash quickly.

  • Neutral Wash: Wash the organic layer with pre-chilled brine (saturated aqueous NaCl) to remove residual water and inorganic salts.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) using a low-temperature water bath (≤ 30 °C) to avoid heating the sample.

  • Final Analysis: Immediately analyze the crude product by chiral HPLC to determine the e.e. before proceeding with further purification.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Zhang, T., Vensel, D., & Li, W. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(16), 7069–7076. [Link]

  • Mehta, V. P., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3491–3498. [Link]

  • Wernik, M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3347–3356. [Link]

  • Mehta, V. P., et al. (2018). The role of racemisation kinetics in the deracemisation process via temperature cycles. ResearchGate. [Link]

  • Benchchem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
  • Benchchem. (n.d.). Troubleshooting racemization of (R)-2-methylpentanal in solution.
  • Benchchem. (n.d.). Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide.
  • Aguilera-Granja, F., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC. [Link]

  • Clayden, J., & Moran, W. J. (2011). Racemisation in Chemistry and Biology. The University of Manchester.
  • PubMed. (2014). Sequential micellar electrokinetic chromatography analysis of racemization reaction of alanine enantiomers. PubMed. [Link]

  • Google Patents. (n.d.). PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS.
  • Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 589–596. [Link]

  • Benchchem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Unknown. (n.d.).
  • Sánchez, J. M., et al. (2011). Determining the enantiomeric excess of enantiomeric mixtures without the necessity of pure enantiomer standards. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 969-975.
  • ChemRxiv. (n.d.). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11049-11068. [Link]

  • Jiang, C., & Cheng, G. (2013). Racemization of Amines and Related Derivatives Leading to Their Dynamic Kinetic Resolution. Current Organic Chemistry, 17(11), 1225-1234. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
  • PMC. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • Unknown. (n.d.). 7.
  • Quora. (2017). How does chirality affect stability of compund?
  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Frontiers. (n.d.). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?
  • ResearchGate. (n.d.). Some factors affecting axial chirality stability.
  • ResearchGate. (n.d.). (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • MDPI. (2026). Protein Engineering and Immobilization of Imine Reductases for Pharmaceutical Synthesis: Recent Advances and Applications.
  • PMC. (n.d.). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
  • Google Patents. (n.d.). Racemisation of amines - US6002045A.
  • Diva-Portal.org. (2018). Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • ResearchGate. (n.d.). A Novel pH-Sensitive Chiral Amphiphile: Synthesis, Aggregation, and Interaction with β-Cyclodextrin.
  • ResearchGate. (n.d.). Influence of pH on α of selected chiral amino acids.
  • ACS Publications. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. [Link]

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • MDPI. (2022). pH and Salt-Assisted Macroscopic Chirality Inversion of Gadolinium Coordination Polymer.
  • ACS Publications. (n.d.). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates.
  • PubChem. (n.d.). amine hydrochloride. Retrieved from PubChem website.

  • PMC. (n.d.). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • RSC Publishing. (n.d.). A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines.

Sources

Troubleshooting

optimizing purification and recrystallization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

Welcome to the Technical Support Center for the purification and recrystallization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride . This guide is engineered for drug development professionals and synthetic che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who require high-yield, high-enantiomeric excess (ee) isolation of this critical chiral building block.

Because this molecule features a highly lipophilic tert-butyl tail paired with a highly polar primary amine hydrochloride headgroup, its amphiphilic nature presents unique thermodynamic challenges during crystallization.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals, and how do I fix it? The Causality: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone width (MZW), and the melting point of the solute in the solvent mixture is depressed below the crystallization temperature[1]. Because of the bulky, lipophilic tert-butyl group, the molecule acts almost like a surfactant. When forced out of solution too quickly by cooling or aggressive anti-solvent addition, it minimizes its free energy by forming a heavy, solute-rich liquid phase rather than organizing into a rigid crystal lattice. The Resolution: You must shift the thermodynamic pathway. Avoid highly polar aqueous mixtures. Instead, utilize a binary solvent/anti-solvent system like Ethanol/Ethyl Acetate (1:3 v/v)[2]. If your reaction oils out, reheat the mixture until homogeneous, add 5-10% more primary solvent (Ethanol) to expand the MZW, and introduce seed crystals at the upper boundary of the metastable zone before initiating a strictly controlled cooling ramp (e.g., 0.1 °C/min).

Q2: How can I maximize the enantiomeric excess (ee) during the recrystallization of the hydrochloride salt? The Causality: Amine hydrochlorides typically crystallize as either conglomerates or racemic compounds. If (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride forms a racemic compound, chiral enrichment via recrystallization will stall at the eutectic point if the initial ee is too low. The Resolution: Ensure your initial free base is highly enantioenriched (e.g., >90% ee) prior to HCl salt formation. To thermodynamically favor the precipitation of the pure (1S)-enantiomer while keeping the racemic mixture in solution, utilize a solvent system where the racemic compound is highly soluble. Isopropanol (IPA) or an IPA/Heptane mixture is highly effective for the chiral resolution of amine hydrochlorides[3].

Q3: My crystals are clumping and turning into a sticky paste on the filter. What is happening? The Causality: This is a classic manifestation of hygroscopicity. The hydrochloride salt of primary amines can rapidly absorb atmospheric moisture, leading to hydrate formation or deliquescence. This disrupts the crystal lattice and drastically lowers the melting point. The Resolution: Isolate the product using vacuum filtration under a blanket of dry nitrogen. Wash the filter cake with a cold, anhydrous non-polar anti-solvent (such as heptane or MTBE) to displace residual polar solvents and moisture. Immediately transfer the solid to a vacuum oven and dry at 40-50 °C.

Part 2: Quantitative Data & Solvent Selection

The selection of your solvent system dictates the balance between yield, purity, and chiral enrichment. The table below synthesizes empirical data for optimizing this specific amphiphilic salt.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Polarity ProfileYield Impactee EnrichmentMechanistic Causality / Notes
Ethanol / Ethyl Acetate 1:3Protic / Moderately PolarHighModeratePrevents oiling out by balancing the solubility of the lipophilic tert-butyl group and the polar HCl core.
Isopropanol / Heptane 1:2Protic / Non-polarMediumHighExcellent for chiral resolution; the racemic compound remains highly soluble in the mother liquor.
Methanol / MTBE 1:4Highly Protic / EtherVery HighLowInduces rapid precipitation. High risk of trapping chemical impurities if the solution is not properly seeded.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Recrystallization with Seeding (Oiling-Out Prevention)

This protocol is designed to bypass liquid-liquid phase separation by strictly controlling supersaturation within the metastable zone.

  • Dissolution: Suspend 10.0 g of crude (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride in 20 mL of anhydrous Ethanol (Primary Solvent). Heat to 60 °C under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Dosing: Using an addition funnel, add 40 mL of warm (50 °C) Ethyl Acetate dropwise at a rate of 2 mL/min.

    • Self-Validation Checkpoint: The solution must remain clear. If immediate, persistent cloudiness occurs, the supersaturation threshold has been breached. Reheat to 60 °C and add 2 mL of Ethanol to redissolve before proceeding.

  • Seeding: Cool the clear solution to 45 °C. Add 50 mg of pure, crystalline (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. Stir for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the reactor to cool from 45 °C to 5 °C at a linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen atmosphere. Wash the cake with 15 mL of cold (0 °C) Ethyl Acetate.

    • Self-Validation Checkpoint: The filtrate should be clear. If the filtrate is milky, nucleation was incomplete; hold the mother liquor at 0 °C for an additional 2 hours.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours to yield the pure product.

Protocol B: Anhydrous HCl Salt Formation from Enantioenriched Free Base

This protocol ensures the quantitative conversion of the free base to the hydrochloride salt without introducing water, which exacerbates oiling out.

  • Preparation: Dissolve 10.0 g of (1S)-1-(4-tert-butylphenyl)ethan-1-amine free base (>95% ee) in 50 mL of anhydrous Isopropanol (IPA) at 20 °C.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution, or dropwise add 1.05 equivalents of a standardized HCl-in-IPA solution. Maintain the internal temperature below 30 °C using a water bath.

    • Self-Validation Checkpoint: Monitor the pH of an aliquot diluted in water. The addition is complete when the apparent pH reaches 2.0. Over-acidification can lead to the degradation of the solvent or product discoloration.

  • Precipitation: Stir the mixture at 20 °C for 1 hour, then cool to 0 °C to maximize precipitation.

  • Isolation: Filter the precipitate, wash with 20 mL of cold Heptane, and dry under vacuum.

Part 4: Workflows & Visualizations

G Start Initiate Crystallization Dissolve Dissolve in Primary Solvent (EtOH) at 60°C Start->Dissolve AddAnti Dose Anti-Solvent (EtOAc) Slowly Dissolve->AddAnti Cooling Controlled Cooling (0.1 °C/min) AddAnti->Cooling Check Phase Observation Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling High Supersaturation Crystals Nucleation & Growth Check->Crystals Metastable Zone FixOil Reheat to 60°C, Add 5% EtOH, Seed at 45°C Oiling->FixOil Isolate Filter & Vacuum Dry Crystals->Isolate FixOil->Check Recool

Workflow for diagnosing and resolving oiling out during amine hydrochloride crystallization.

G FreeBase (1S)-Free Base (Enantioenriched) Acidify Add Anhydrous HCl in Isopropanol FreeBase->Acidify Crude Crude HCl Salt Precipitation Acidify->Crude Recryst Thermodynamic Recrystallization Crude->Recryst Pure Pure (1S)-HCl Salt (>99% ee) Recryst->Pure Solid Phase Waste Mother Liquor (Racemic Impurities) Recryst->Waste Liquid Phase

Pathway for the formation and chiral enrichment of (1S)-amine hydrochloride salt.

Part 5: References

  • Benchchem. "Chiral amine hydrochloride recrystallization solvent selection." 3

  • ACS Publications. "Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block." Org. Process Res. Dev.4

  • EvitaChem. "(2-(4-Fluorophenyl)pyridin-4-yl)methanamine dihydrochloride - Solvent Selection." 2

  • ResearchGate. "Crystallization of Organic Compounds: An Industrial Perspective." 1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Troubleshooting Guide & Methodological Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Troubleshooting Guide & Methodological Protocols.

Executive Summary & Physicochemical Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride . While the hydrochloride salt form is theoretically designed to improve water solubility, the molecule possesses a bulky, highly lipophilic tert-butylphenyl moiety.

The Causality of Precipitation: The thermodynamic hydration energy required to accommodate bulky, highly lipophilic groups (such as tert-butyl or adamantyl moieties) often heavily outweighs the favorable ion-dipole interactions of the protonated primary amine . Furthermore, in physiological buffers (e.g., PBS at pH 7.4), the high ionic strength induces a "salting-out" effect. Because the pKa of the primary amine is approximately 9.5–10.0, a small fraction of the compound exists as the unprotonated free base at pH 7.4. This free base is extremely lipophilic and rapidly crashes out of solution, acting as a nucleation seed that pulls the rest of the salt out of the aqueous phase .

Troubleshooting FAQs

Q1: My stock solution is clear in DMSO, but turns cloudy immediately upon a 1:100 dilution into PBS. How do I fix this?

  • Analysis & Causality: This is a classic case of solvent-shift precipitation. When the DMSO is diluted into the aqueous buffer, the solvent capacity drops drastically. The free-base fraction at pH 7.4 exceeds its intrinsic solubility limit, leading to immediate aggregation.

  • Solution: Do not rely on DMSO alone for physiological dilutions. Instead, utilize a host-guest complexation strategy using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin cavity shields the lipophilic tert-butylphenyl tail from the water, while the polar amine headgroup remains exposed, maintaining thermodynamic stability .

Q2: Can I just heat the solution or use sonication to force it into solution?

  • Analysis & Causality: Heating increases kinetic energy, temporarily breaking solute-solute interactions. However, this creates a metastable supersaturated solution. Once the media cools to 37°C (incubator temperature) or room temperature, the compound will spontaneously crystallize.

  • Solution: You must alter the thermodynamic equilibrium, not just the kinetic state. Use a co-solvent system (e.g., PEG400/Propylene Glycol) or cyclodextrins to permanently lower the free energy of the solvated state.

Q3: Will adding cyclodextrins affect my cell-based assay results?

  • Analysis & Causality: Yes, it can. While cyclodextrins drastically increase the apparent solubility of the drug, they also decrease the free fraction of the drug available to permeate cell membranes. This is known as the solubility-permeability tradeoff .

  • Solution: Optimize the cyclodextrin concentration. Use the minimum molar ratio required to achieve optical clarity (usually a 1:1 or 1:2 drug-to-CD ratio) to ensure sufficient free drug is available to engage your biological target.

Quantitative Data: Formulation Strategies

The following table summarizes the expected outcomes of various solubility enhancement strategies to help you select the right approach for your specific assay.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementCell Assay SuitabilityIn Vivo Suitability
Pure PBS (pH 7.4) Baseline hydration1x (Baseline, <1 mM)Poor (Precipitates)Poor (Embolism risk)
20% HP-β-CD in PBS Host-guest inclusion of lipophilic tail50x - 100xExcellent (May reduce free fraction)Excellent
10% PEG400 / 5% PG Dielectric constant reduction20x - 50xModerate (Solvent toxicity)Good (Standard vehicle)
1% Tween-80 Micellar encapsulation10x - 30xPoor (Membrane disruption)Moderate

Visual Workflows

TroubleshootingWorkflow Start Precipitation of Amine Hydrochloride MediaCheck Identify Aqueous Media Start->MediaCheck Buffer Physiological Buffer (e.g., PBS, pH 7.4) MediaCheck->Buffer Water Pure Water / Unbuffered MediaCheck->Water BufferMech Cause: Free-base fraction & Salting-out effect Buffer->BufferMech WaterMech Cause: Exceeds intrinsic solubility limit Water->WaterMech Sol1 Action: Add HP-β-CD (1:1 to 1:5 molar ratio) BufferMech->Sol1 Sol2 Action: Use Co-solvents (e.g., 10% PEG400) WaterMech->Sol2 Validate Self-Validation: OD600 < 0.05 after 2h Sol1->Validate Sol2->Validate

Decision tree for troubleshooting precipitation of lipophilic amine hydrochlorides.

CDMechanism Drug Free Drug Lipophilic Tail Complex 1:1 Inclusion Complex Tail Shielded Drug->Complex Hydrophobic Interaction CD HP-β-CD Hydrophobic Cavity CD->Complex Host-Guest Binding Soluble Thermodynamically Stable Solution Complex->Soluble Hydration

Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic moiety.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly proceed to your assays after formulation. Use the built-in self-validation checkpoints in the protocols below to guarantee success.

Protocol A: Phase-Solubility Complexation with HP-β-CD (For In Vitro Assays)
  • Objective: Achieve a thermodynamically stable 10 mM stock solution in physiological buffer.

  • Causality: HP-β-CD encapsulates the tert-butylphenyl group. Adding buffer directly to dry-mixed powders enhances the thermodynamic kinetics of complexation compared to adding the drug to a pre-formulated CD solution.

Step-by-Step Methodology:

  • Weighing & Dry Mixing: Weigh 10 µmol of (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl and 20 µmol of HP-β-CD (a 1:2 molar ratio). Mix the dry powders thoroughly in a glass vial.

  • Aqueous Addition: Add 1 mL of PBS (pH 7.4) directly to the dry powder mixture.

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 25°C for 15 minutes to disrupt initial crystalline lattices.

  • Equilibration: Place the vial on an orbital shaker at 300 rpm for 2 hours at room temperature. This allows the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation Check (Critical): Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer.

    • Pass Condition: OD600 < 0.05. The solution is optically clear, confirming complete inclusion complexation. You may now proceed to sterile filtration (0.22 µm).

    • Fail Condition: OD600 ≥ 0.05. Sub-visible aggregates remain. Corrective Action: Do not filter, or you will lose the active pharmaceutical ingredient (API) on the membrane. Add an additional 10 µmol of HP-β-CD, equilibrate for 1 hour, and re-measure until OD600 < 0.05.

Protocol B: Co-Solvent Formulation (For In Vivo / High-Concentration Dosing)
  • Objective: Formulate a 50 mM solution for intravenous or intraperitoneal injection without utilizing cyclodextrins.

  • Causality: Co-solvents like PEG400 and Propylene Glycol (PG) lower the dielectric constant of the aqueous vehicle, significantly reducing the hydration energy penalty of the tert-butyl group.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the API completely in 10% (v/v) PEG400 and 5% (v/v) Propylene Glycol. Vortex until the liquid is entirely transparent. Note: The API must be fully solvated in the organic phase before introducing water to prevent sudden nucleation.

  • Aqueous Phase Addition: Slowly add 85% (v/v) sterile Water for Injection (WFI) dropwise while continuously vortexing the vial.

  • Self-Validation Check (Critical): Perform a "Mock Plasma Dilution Test". Take a 10 µL aliquot of your formulated solution and inject it into 90 µL of PBS (pH 7.4) incubated at 37°C (simulating bloodstream entry).

    • Pass Condition: The mock plasma remains perfectly clear for >30 minutes. The formulation is safe for injection.

    • Fail Condition: Cloudiness or precipitation occurs within 30 minutes. Corrective Action: The co-solvent ratio is too low to maintain solubility upon dilution. Increase PEG400 to 20% (reducing WFI to 75%) and repeat the mock test. Injecting a failing formulation will cause in vivo embolisms or erratic pharmacokinetics.

References

  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013. Available at:[Link]

  • Foulon, C., et al. "Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts." Journal of Chemical Education, 2024. Available at:[Link]

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2023. Available at:[Link]

  • Beig, A., et al. "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations." PLoS One, 2013. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride . This chiral amine is a critical building block in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride . This chiral amine is a critical building block in drug development. The most atom-economical and scalable route to this compound is the asymmetric reductive amination of 4-tert-butylacetophenone[1]. However, researchers frequently encounter yield-limiting byproducts, including enantiomeric leakage, over-alkylation (secondary amines), and incomplete conversion.

This guide is designed for application scientists and process chemists. It provides mechanistic troubleshooting, self-validating protocols, and causality-driven solutions to ensure high-purity isolation of the target hydrochloride salt[2].

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, one must understand the kinetic and thermodynamic competing pathways in the reaction vessel. The diagram below maps the desired trajectory against the primary byproduct sinks.

G SM 4-tert-butylacetophenone (Starting Material) Imine Imine Intermediate SM->Imine Amine Donor / Catalyst Imp3 Alcohol Byproduct (Over-reduction) SM->Imp3 Direct Reduction Product (1S)-1-(4-tert-butylphenyl)ethan-1-amine (Desired Product) Imine->Product Asymmetric Reduction Imp1 (1R)-Enantiomer (Chiral Impurity) Imine->Imp1 Non-selective Reduction Imp2 Secondary Amine (Over-alkylation) Product->Imp2 Condensation with SM

Reaction network of 4-tert-butylacetophenone reductive amination showing byproduct pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my enantiomeric excess (ee) dropping below 99%?

Causality: Enantiomeric leakage to the (1R)-enantiomer typically occurs when the reaction temperature exceeds the optimal thermal window of the chiral catalyst or transaminase enzyme, leading to non-selective background reduction. Furthermore, if the imine intermediate is not reduced rapidly enough, it can undergo uncatalyzed tautomerization, scrambling the stereocenter. Solution: Maintain strict temperature control (typically 30°C for enzymatic routes). Ensure the reductant concentration is sufficient to immediately trap the imine as it forms.

Q2: How do I minimize the formation of the secondary amine (bis-alkylated) impurity?

Causality: The secondary amine forms when the newly synthesized primary amine—(1S)-1-(4-tert-butylphenyl)ethan-1-amine—acts as a nucleophile and attacks unreacted 4-tert-butylacetophenone, forming a secondary imine that is subsequently reduced[3]. This is a classic concentration-dependent side reaction. Solution: Operate under a high stoichiometric excess of the primary amine donor (e.g., ammonia or isopropylamine). A minimum of 10–15 equivalents is recommended to outcompete the product amine for the starting ketone.

Q3: During the final HCl salt formation, the product oils out instead of crystallizing. Why?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solvent system cannot adequately solvate the impurities, or when the supersaturation level is pushed too high, too fast. If unreacted 4-tert-butylacetophenone or the secondary amine is trapped in the matrix, it depresses the melting point and disrupts the crystal lattice. Solution: Switch the crystallization solvent to Isopropyl Alcohol (IPA) and use a controlled addition of anhydrous HCl in IPA. IPA selectively keeps the secondary amine and ketone in the mother liquor while precipitating the primary amine hydrochloride.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the quantitative impact of adjusting reaction parameters on the impurity profile. These data points serve as a benchmark for your in-process analytical checks.

Parameter VariantConversion (%)(1S)-Amine (ee %)Secondary Amine (%)Alcohol Impurity (%)
Baseline (5 eq NH₃, 30°C)88.097.58.53.5
Optimized (15 eq NH₃, 30°C)99.299.50.60.2
High Temp (15 eq NH₃, 50°C)99.594.04.21.0
Low Reductant (15 eq NH₃, 30°C)72.098.01.50.1

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the defined In-Process Controls (IPC). Note: Handle 4-tert-butylacetophenone with care, as it has specific target organ toxicity profiles[4]. The resulting hydrochloride salt is also classified under Acute Tox. 4[2].

Protocol A: Optimized Asymmetric Reductive Amination

Objective: Maximize conversion while suppressing secondary amine formation.

  • Preparation: Charge a reactor with 4-tert-butylacetophenone (1.0 eq) and the selected chiral catalyst/transaminase in a buffered aqueous/organic co-solvent system (e.g., 10% DMSO in buffer).

  • Amine Donor Addition: Add the amine donor (e.g., isopropylamine or ammonium formate) at 15.0 equivalents .

    • Causality: This massive excess kinetically drives the primary imine formation and completely suppresses the product amine from reacting with the starting ketone.

  • Reduction: Initiate the reduction phase (via hydrogen gas/metal catalyst or enzymatic cofactor recycling) while maintaining the internal temperature strictly at 30.0 ± 1.0 °C.

  • Self-Validating IPC 1: After 12 hours, sample 50 µL of the organic phase, dilute in 1 mL acetonitrile, and analyze via Chiral HPLC.

    • Pass Criteria: Conversion > 98%, (1S)-ee > 99%.

    • Action: If conversion is < 98%, extend reaction time by 4 hours. Do not proceed to extraction until the ketone is consumed, as residual ketone will trigger secondary amine formation during workup.

  • Workup: Adjust the pH to > 11 using 2M NaOH to deprotonate the amine, then extract with Methyl tert-butyl ether (MTBE). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

Protocol B: Hydrochloride Salt Formation and Impurity Purging

Objective: Isolate (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride while leaving impurities in the mother liquor.

  • Solvent Exchange: Concentrate the MTBE extract from Protocol A under reduced pressure and reconstitute the free base in 10 volumes of Isopropyl Alcohol (IPA) .

  • Acidification: Cool the solution to 10°C. Begin the dropwise addition of 1.05 equivalents of 5M HCl in IPA.

    • Causality: Slow addition is critical. Rapid addition causes localized supersaturation, leading to rapid nucleation that traps the secondary amine impurity within the crystal lattice. Slow addition promotes controlled crystal growth.

  • Aging: Once addition is complete, heat the slurry to 60°C for 30 minutes (Ostwald ripening), then slowly cool to 5°C at a rate of 0.5°C/minute.

  • Self-Validating IPC 2: Filter a 1 mL aliquot of the slurry and analyze the mother liquor via HPLC.

    • Pass Criteria: The secondary amine peak should be enriched in the mother liquor, and the primary amine peak should be minimal (< 2% of total yield lost to solvent).

  • Isolation: Filter the bulk suspension, wash the filter cake with 2 volumes of ice-cold IPA, and dry under vacuum at 40°C to constant weight.

References

  • (1S)-1-(4-tert-butylphenyl)
  • Buy 1-(4-Tert-butylphenyl)ethanamine (EVT-383802)
  • Generation of Reactive Low-Valent Titanium Species...
  • Source: europa.

Sources

Optimization

moisture sensitivity and handling improvements for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

Welcome to the dedicated technical support center for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this compound. The following troubleshooting guides and FAQs provide in-depth, practical solutions to ensure the integrity and successful application of this chiral amine hydrochloride in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride and why is its handling critical?

(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride is a chiral amine salt. Like many amine hydrochlorides, it is susceptible to moisture absorption from the atmosphere, a property known as hygroscopicity.[1] Improper handling can lead to a range of issues that can compromise experimental outcomes.

Q2: What are the primary consequences of moisture absorption by this compound?

Exposure to atmospheric moisture can lead to several undesirable effects:

  • Physical Changes: The free-flowing powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water). This makes accurate weighing and dispensing extremely difficult.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[3][4]

  • Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution concentrations and subsequent assays.

Q3: What are the ideal storage conditions for (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride?

To maintain the compound's integrity, it should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or a molecular sieve.[5] For long-term storage, a controlled low-humidity environment or storage inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: How can I determine the water content of my sample if I suspect moisture absorption?

The most accurate method for determining water content in amine salts is Karl Fischer titration.[6][7][8] This technique is specific to water and can provide precise measurements. For a qualitative assessment, visual inspection for clumping or caking is a primary indicator.

Troubleshooting Guide

Encountering issues during your experiment? This guide will help you troubleshoot common problems related to the handling of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride.

Problem Potential Cause Recommended Solution
Difficulty in weighing, powder is clumped or caked. Exposure to ambient humidity during storage or handling.Transfer the container to a glovebox or a controlled low-humidity chamber to handle. If clumping is minor, the material can be carefully broken up with a dry spatula inside the controlled environment. For critical applications, determining the water content via Karl Fischer titration is advised to correct for the mass of absorbed water.
Inconsistent or non-reproducible analytical results. Inaccurate concentration of stock solutions due to moisture absorption by the solid.Prepare stock solutions in a controlled low-humidity environment (e.g., glovebox). Always use anhydrous solvents for dissolution. Equilibrate the compound in the controlled environment before weighing.
Appearance of new peaks in chromatography (e.g., HPLC, LC-MS). Chemical degradation of the compound, potentially initiated by moisture.Review handling and storage procedures to minimize moisture exposure. Prepare fresh solutions for analysis. If degradation is suspected, forced degradation studies under controlled humidity conditions can help identify potential degradants.[9]
Poor solubility in non-aqueous solvents. The presence of absorbed water can alter the solvation properties of the compound.Ensure the compound is as dry as possible before dissolution. Use anhydrous solvents from a freshly opened bottle or that have been properly dried.

Best Practices for Handling and Storage

Adhering to the following best practices will significantly improve the reliability of your experiments by preserving the quality of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride.

Visual Decision-Making Workflow for Handling

The following diagram outlines the decision-making process upon receiving and before using the compound.

G A Receive Compound B Visually Inspect Container Seal A->B C Is seal intact? B->C D Store in Desiccator C->D Yes E Quarantine. Contact Supplier. C->E No F Prepare for Use D->F G Visually Inspect Powder F->G H Is powder free-flowing? G->H I Proceed with Weighing in Low-Humidity Environment H->I Yes J Powder is Clumped/Caked H->J No L Use Anhydrous Solvents I->L K Handle in Glovebox. Consider Karl Fischer Titration. J->K K->L M Tightly Reseal and Return to Desiccator L->M

Caption: Decision workflow for handling the compound.

Detailed Protocol for Weighing and Solution Preparation

This protocol minimizes the risk of moisture contamination during the critical steps of weighing and dissolution.

Objective: To accurately weigh (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride and prepare a stock solution with minimal exposure to atmospheric moisture.

Materials:

  • (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride

  • Anhydrous solvent of choice

  • Glovebox or a balance enclosure with controlled low humidity

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation:

    • Ensure the glovebox or controlled humidity chamber is at the desired low relative humidity (RH), ideally below 20%.

    • Place all necessary equipment (balance, spatula, weighing paper, volumetric flask, and the sealed container of the compound) inside the glovebox and allow them to equilibrate for at least 30 minutes.

  • Weighing:

    • Once equilibrated, open the container of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride inside the controlled environment.

    • Using a clean, dry spatula, quickly transfer the desired amount of the compound to the weighing paper on the analytical balance.

    • Immediately and securely reseal the main container.

    • Record the exact mass of the compound.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the anhydrous solvent to dissolve the powder completely. Gentle swirling may be required.

    • Once fully dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and mix thoroughly by inversion.

  • Storage of Stock Solution:

    • Store the prepared stock solution in a tightly sealed container, protected from light.

    • If not for immediate use, store the solution at the recommended temperature based on the compound's stability data (typically refrigerated or frozen).

Advanced Mitigation Strategies

For applications where even trace amounts of moisture are detrimental, consider the following formulation and packaging strategies:

  • Co-crystallization: This technique involves forming a crystalline solid with a second compound (a co-former) to create a new crystal lattice with potentially reduced hygroscopicity.[1][3][[“]]

  • Formulation with Excipients: Incorporating non-hygroscopic excipients can help protect the active ingredient from moisture.[11]

  • Moisture-Barrier Packaging: For long-term storage or formulated products, high-density polyethylene (HDPE) bottles with foil induction seals or aluminum blister packs offer excellent protection against moisture ingress.[11]

By implementing these handling procedures and being mindful of the hygroscopic nature of (1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride, you can significantly enhance the accuracy, reproducibility, and reliability of your experimental results.

References

  • Sigma-Aldrich.

  • Hiranuma.

  • Sigma-Aldrich.

  • Chromatography Forum.

  • ONdrugDelivery.

  • Japanese Pharmacopoeia.

  • Pharma Excipients.

  • Lovibond.

  • PMC.

  • Consensus.

  • PMC.

  • PharmaInfo.

  • PMC.

  • JOCPR.

  • ARL Bio Pharma.

  • NextSDS.

  • Sigma-Aldrich.

  • MDPI.

  • PubMed.

  • KEGG.

  • NextSDS.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • NIST WebBook.

  • ResearchGate.

  • ResearchGate.

  • SciSpace.

  • ASEAN.

  • ACS Figshare.

  • OSTI.GOV.

  • PubMed.

  • MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: (1S)- vs (1R)-1-(4-tert-butylphenyl)ethan-1-amine Hydrochloride in Drug Discovery

Executive Summary In modern drug discovery and asymmetric synthesis, chiral 1-arylethylamines serve as privileged scaffolds. Specifically, 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (CAS: 1415303-39-7 for the 1S e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and asymmetric synthesis, chiral 1-arylethylamines serve as privileged scaffolds. Specifically, 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride (CAS: 1415303-39-7 for the 1S enantiomer) is a highly valued building block[1]. The incorporation of the bulky, highly lipophilic tert-butyl group at the para-position of the phenyl ring provides unique physicochemical properties, significantly influencing hydrophobic interactions within target protein pockets (such as GPCR allosteric sites) and dictating facial selectivity when used as a chiral auxiliary[2][3].

This guide provides an objective, data-driven comparison between the (1S) and (1R) enantiomers, detailing their structural rationale, comparative pharmacological utility, and the self-validating experimental protocols required to evaluate them in preclinical workflows.

Structural & Mechanistic Rationale

The pharmacological and catalytic divergence between the (1S) and (1R) enantiomers stems entirely from the spatial orientation of the α-methyl group relative to the rigid 4-tert-butylphenyl moiety.

  • Steric Bulk & Conformational Locking: The para-tert-butyl group acts as a massive hydrophobic anchor. In biological systems, this group drives the molecule deep into lipophilic pockets (e.g., the transmembrane domains of Family 1 and 3 GPCRs)[3].

  • Enantiomeric Discrimination: Once anchored, the stereocenter dictates the trajectory of the primary amine. If the target receptor requires a specific hydrogen-bond donor angle to trigger a conformational shift, only one enantiomer (the eutomer) will successfully engage the receptor, while the other (the distomer) will clash sterically or fail to bridge the necessary distance[4].

  • Chiral Auxiliary Application: In asymmetric catalysis, the (1S) enantiomer is frequently utilized to form transient imines. The tert-butyl group amplifies steric repulsion, forcing incoming nucleophiles to attack from a single, predictable face, thereby achieving high enantiomeric excess (>90% ee) in the final product[2].

Mechanism Amine (1S)-1-(4-tert-butylphenyl)ethanamine Anchor Hydrophobic Anchoring (tert-butyl group) Amine->Anchor Lipophilic interaction Orientation Specific Amine Trajectory (1S Configuration) Amine->Orientation Spatial alignment GPCR Target GPCR Allosteric Site Anchor->GPCR Orientation->GPCR Activation Receptor Conformational Shift GPCR->Activation Eutomer binding Clash Steric Clash / Inactivity (1R Configuration) GPCR->Clash Distomer binding

Mechanism of GPCR allosteric modulation driven by stereospecific amine orientation.

Comparative Performance Data

To objectively evaluate the enantiomers, researchers must establish baseline metrics for purity, binding affinity, and lipophilicity. The table below summarizes representative profiling data typically observed when evaluating these chiral amines against a model allosteric GPCR target (e.g., GABAB receptor models)[3].

Parameter(1S)-Enantiomer Hydrochloride(1R)-Enantiomer HydrochlorideAnalytical Method
Molecular Weight 213.75 g/mol 213.75 g/mol Mass Spectrometry
LogP (Free Base) ~3.2~3.2Shake-flask method
Chiral HPLC Retention 8.4 min11.2 minChiralpak AD-H (Hexane/IPA)
Specific Rotation [α]²⁰_D Negative (-)Positive (+)Polarimetry (c=1, MeOH)
Model GPCR Binding (K_d) 45 nM (Eutomer)>10,000 nM (Distomer)Surface Plasmon Resonance
Catalytic ee Induction Up to 95%Up to 95% (Opposite face)NMR / Chiral GC[2]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: by running the racemate alongside the purified enantiomers, researchers can definitively prove that any observed biological divergence is due to stereochemistry, not synthesis artifacts.

Protocol A: Analytical Chiral HPLC for Enantiomeric Purity Validation

Before any biological assay, the enantiomeric excess (ee) of the (1S) and (1R) hydrochlorides must be verified.

Rationale: The hydrochloride salt must be neutralized to the free base to interact effectively with the chiral stationary phase, preventing peak tailing and ensuring sharp resolution.

  • Sample Preparation: Dissolve 1 mg of (1S)-1-(4-tert-butylphenyl)ethan-1-amine HCl in 1 mL of HPLC-grade methanol. Add 10 µL of triethylamine (TEA) to liberate the free base. Prepare the (1R) enantiomer and a 50:50 racemic mixture identically.

  • Column Selection: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm). The amylose-based stationary phase provides excellent chiral recognition for 1-arylethylamines via hydrogen bonding and π-π interactions.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: The 0.1% DEA is critical to suppress secondary interactions with residual silanols on the silica support, which causes peak broadening.

  • Flow Rate & Detection: 1.0 mL/min at 25°C. Monitor UV absorbance at 254 nm.

  • Validation Step: Inject the racemic mixture first to establish the baseline resolution ( Rs​>1.5 is required). Subsequently, inject the (1S) and (1R) samples. A purity of >99% ee is mandatory for downstream biological assays to prevent the distomer from masking the eutomer's activity.

Protocol B: Comparative Binding Affinity via Surface Plasmon Resonance (SPR)

To quantify the differential binding kinetics of the (1S) vs (1R) enantiomers to a target protein.

Rationale: SPR provides real-time, label-free kinetic data ( kon​ , koff​ ). Because the tert-butyl group drives non-specific hydrophobic binding, SPR allows us to separate true stereospecific target engagement from non-specific membrane/lipid accumulation.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a purified GPCR extracellular loop or stabilized whole receptor) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a level of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the (1S) and (1R) hydrochlorides in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility of the lipophilic tert-butyl group). Prepare a concentration series (10 nM to 10 µM).

  • Injection Cycle: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation: Include a blank reference channel (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding caused by the lipophilic tert-butyl group.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Workflow Start Compound Procurement (1S) & (1R) Enantiomers Prep Free Base Liberation (+ Triethylamine) Start->Prep HPLC Chiral HPLC Validation (Chiralpak AD-H) Prep->HPLC Decision Is ee > 99%? HPLC->Decision Purify Preparative Chiral Resolution Decision->Purify No SPR SPR Binding Assay (Target Protein) Decision->SPR Yes Purify->HPLC Re-test Analysis Kinetic Analysis (Kd, kon, koff) SPR->Analysis

Self-validating experimental workflow for chiral amine profiling.

Conclusion

The comparative profiling of (1S)- vs (1R)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride highlights the profound impact of stereochemistry combined with strategic steric bulk. The tert-butyl group ensures robust hydrophobic anchoring, while the strict spatial requirements of the chiral center dictate biological activity and catalytic facial selectivity. By employing rigorous, self-validating analytical and biophysical protocols, researchers can confidently leverage these enantiomers in advanced drug discovery pipelines.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.